Tyk2-IN-19-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H24N8O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-[[5-methyl-2-(trideuteriomethyl)-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,3D3 |
InChI Key |
RAGWFCJNLPTZOE-WTJPRRJNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C([2H])([2H])[2H])C)NC(=O)C5CC5 |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Tyk2-IN-19-d6: A Technical Overview of its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the presumed mechanism of action for Tyk2-IN-19-d6, a novel, deuterated Tyrosine Kinase 2 (Tyk2) inhibitor. Based on available information, this compound is a deuterium-labeled analog of Tyk2-IN-19 and is designed to be a selective, allosteric inhibitor of the Tyk2 pseudokinase (JH2) domain.[1][2] Deuteration is a strategic modification intended to improve the molecule's pharmacokinetic properties. This document outlines the pivotal role of Tyk2 in key cytokine signaling pathways implicated in autoimmune diseases, presents representative quantitative data for selective Tyk2 inhibitors, details relevant experimental protocols for characterization, and provides visual diagrams of the signaling pathways and experimental workflows.
Introduction to Tyk2 and its Role in Immune Signaling
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[3][4] Tyk2 plays a crucial role in the signal transduction of various cytokines that are central to both innate and adaptive immunity.[5] It associates with the intracellular domains of cytokine receptors and, upon cytokine binding, becomes activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.
Specifically, Tyk2 is a key mediator for the signaling of:
-
Interleukin-23 (IL-23): A critical cytokine in the differentiation and maintenance of Th17 cells, which are pathogenic in numerous autoimmune diseases.
-
Interleukin-12 (IL-12): Essential for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).
-
Type I Interferons (IFN-α/β): Potent antiviral and immunomodulatory cytokines.
Given its central role in these pro-inflammatory pathways, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for a range of immune-mediated inflammatory diseases.
The Allosteric Inhibition of Tyk2 by JH2 Domain Binders
Tyk2, like other JAKs, possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, which lacks catalytic activity, allosterically regulates the function of the JH1 domain. This compound is presumed to function as an allosteric inhibitor that selectively binds to the JH2 domain. This binding stabilizes an inactive conformation of Tyk2, preventing the JH1 domain from becoming catalytically active. This mechanism offers a high degree of selectivity for Tyk2 over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved ATP-binding sites within the JH1 domains.
Quantitative Data for Selective Tyk2 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table presents representative data for a well-characterized, selective, allosteric Tyk2 inhibitor, deucravacitinib, to illustrate the expected potency and selectivity profile.
| Target/Assay | Assay Type | IC50 (nM) | Selectivity vs. JAK1/2/3 |
| Tyk2 JH2 Binding | Probe Displacement | 0.2 | >1000-fold vs. JAK1/2/3 JH1 |
| IL-12-induced STAT4 Phos. | Cellular Assay (Human T-cells) | 18 | >460-fold vs. JAK1/2 signaling |
| IL-23-induced IL-17 Prod. | Cellular Assay (Mouse T-cells) | Potent Inhibition | High |
| IFN-α-induced STAT1 Phos. | Cellular Assay (Human T-cells) | Potent Inhibition | High |
This table contains representative data for deucravacitinib and similar selective Tyk2 inhibitors to illustrate the target profile of a compound like this compound.
Signaling Pathways and Experimental Workflows
Tyk2-Mediated Signaling Pathway
The following diagram illustrates the central role of Tyk2 in IL-12, IL-23, and Type I IFN signaling and the point of inhibition by a selective allosteric inhibitor.
Experimental Workflow for Characterizing Tyk2 Inhibition
The following diagram outlines a typical workflow for evaluating the inhibitory activity of a compound like this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize selective Tyk2 inhibitors.
Tyk2 JH2 Pseudokinase Domain Binding Assay
-
Principle: This fluorescence polarization (FP) assay measures the ability of a test compound to displace a fluorescently labeled probe from the Tyk2 JH2 domain.
-
Materials:
-
Recombinant human Tyk2 JH2 protein
-
Fluorescently labeled JH2 probe
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Test compound (this compound) serially diluted in DMSO
-
-
Procedure:
-
Prepare a solution of Tyk2 JH2 protein and the fluorescent probe in the assay buffer.
-
Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the microplate.
-
Add an equal volume of the Tyk2 JH2/probe mixture to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe by the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based STAT Phosphorylation Assay (Western Blot)
-
Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human T-cells) by the test compound.
-
Materials:
-
Human T-cell line (e.g., Kit225)
-
Cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1)
-
Test compound (this compound)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT, anti-total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and starve in serum-free media.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT as a loading control.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total STAT. Calculate the ratio of pSTAT/total STAT and determine the IC50 value of the inhibitor.
Conclusion
This compound represents a targeted approach to modulating the immune system by selectively inhibiting Tyk2. Its presumed mechanism as a deuterated, allosteric inhibitor of the JH2 domain offers the potential for a highly selective profile, thereby avoiding the off-target effects associated with pan-JAK inhibitors. The deuteration is a key feature aimed at optimizing the molecule's metabolic stability. While further public data is needed for a complete profile of this compound, the established role of Tyk2 in autoimmune and inflammatory diseases positions selective inhibitors like it as promising therapeutic candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Tyk2 inhibitors and uses thereof - Patent WO-2023227946-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. TYK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-19-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyk2-IN-19-d6, a deuterated analog of a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document is intended to serve as a technical resource for professionals engaged in immunology, inflammation, and drug discovery research.
Introduction to Tyk2 and Its Role in Disease
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of cytokine signaling, playing a pivotal role in the immune system.[2] Tyk2 is specifically associated with the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.
The unique role of Tyk2 in mediating signals for a specific subset of cytokines makes it an attractive therapeutic target. Selective inhibition of Tyk2 offers the potential for a more targeted immunomodulatory effect, possibly avoiding the broader immunosuppression and associated side effects seen with less selective JAK inhibitors.
Chemical Structure and Physicochemical Properties of this compound
This compound is the deuterium-labeled version of Tyk2-IN-19. Deuterium labeling is a common strategy in drug development to alter the metabolic profile of a compound, potentially improving its pharmacokinetic properties.
Chemical Structure
| Attribute | Value |
| IUPAC Name | Not available in public sources. |
| SMILES | CN(C(C(C1=N2)=CC=N3)=C3NC4=CC(NC(C5CC5)=O)=NC=C4C(CC([2H])([2H])[2H])=O)CC1=NN2C([2H])([2H])[2H] |
| Chemical Formula | C₂₂H₁₈D₆N₈O₂ |
| Molecular Weight | 438.52 g/mol |
Physicochemical Properties
| Property | Value | Source |
| Solubility | May be soluble in DMSO. Specific solubility values (e.g., in mg/mL or µM) are not publicly available. | |
| pKa | Data not available. | |
| LogP | Data not available. | |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations. |
Mechanism of Action and Biological Activity
Allosteric Inhibition of the Tyk2 Pseudokinase Domain (JH2)
Tyk2, like other JAK family members, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking catalytic activity, plays a crucial role in the autoinhibition and regulation of the JH1 domain's kinase activity.
Selective Tyk2 inhibitors, including the class to which Tyk2-IN-19 likely belongs, achieve their specificity by targeting the JH2 domain. This allosteric mechanism of inhibition is distinct from traditional ATP-competitive inhibitors that target the highly conserved JH1 domain across the JAK family. By binding to the more structurally diverse JH2 domain, these inhibitors can achieve high selectivity for Tyk2 over other JAKs.
Tyk2 Allosteric Inhibition Mechanism
Caption: Allosteric inhibition of Tyk2 by binding to the JH2 pseudokinase domain.
Inhibition of Cytokine Signaling Pathways
By inhibiting Tyk2, this compound is expected to block the downstream signaling cascades initiated by IL-12, IL-23, and type I IFNs. These pathways are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases.
Tyk2-Mediated Cytokine Signaling Pathways
References
An In-depth Technical Guide to the Function of Tyk2-IN-19-d6
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Function, Mechanism of Action, and Scientific Context of Tyk2-IN-19-d6
Executive Summary
This compound is the deuterated form of Tyk2-IN-19, a research compound identified as an orally active and blood-brain barrier (BBB) permeable inhibitor of Tyrosine Kinase 2 (Tyk2).[1][2] While specific quantitative data and detailed experimental protocols for Tyk2-IN-19 and its deuterated analog are not extensively available in the public domain, this guide provides a comprehensive overview of the function of its target, Tyk2. This document details the critical role of Tyk2 in immune signaling, outlines representative experimental protocols for assessing Tyk2 inhibition, and explains the significance of deuteration in the context of drug development.
Tyk2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It is a crucial mediator of cytokine signaling pathways that are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] Tyk2 is primarily associated with the signaling of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By inhibiting Tyk2, compounds like Tyk2-IN-19 aim to modulate these key inflammatory pathways. The ability of Tyk2-IN-19 to cross the blood-brain barrier suggests its potential utility in investigating neuroinflammatory and neurodegenerative conditions.
The Role of Tyk2 in Inflammatory Signaling Pathways
Tyk2 functions as a critical node in the JAK-STAT signaling pathway, translating extracellular cytokine signals into intracellular transcriptional responses. Dysregulation of Tyk2-mediated signaling is implicated in a variety of immune-mediated diseases.
The IL-23/Th17 Pathway
The IL-23 pathway is a key driver of chronic inflammation and is central to the pathogenesis of diseases like psoriasis and inflammatory bowel disease. Upon binding of IL-23 to its receptor, Tyk2 and JAK2 are activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 promotes the differentiation and maintenance of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as IL-17 and IL-22.
The IL-12/Th1 Pathway
The IL-12 signaling pathway is essential for the differentiation of naive T cells into T helper 1 (Th1) cells, which are critical for cell-mediated immunity. IL-12 receptor activation leads to the activation of Tyk2 and JAK2, which in turn phosphorylate STAT4. Activated STAT4 induces the expression of IFN-γ, the signature cytokine of Th1 cells. This pathway is a significant contributor to the inflammation seen in conditions like rheumatoid arthritis and multiple sclerosis.
The Type I Interferon (IFN) Pathway
Type I IFNs (e.g., IFN-α and IFN-β) are vital for antiviral responses but are also implicated in the pathology of autoimmune diseases such as systemic lupus erythematosus. The Type I IFN receptor is associated with Tyk2 and JAK1. Ligand binding activates these kinases, leading to the phosphorylation of STAT1 and STAT2. These form a complex with IRF9, which translocates to the nucleus to drive the expression of numerous interferon-stimulated genes (ISGs).
Below are diagrams illustrating the core Tyk2-mediated signaling pathways.
The Function of this compound: A Deuterated Inhibitor
This compound is the deuterium-labeled version of Tyk2-IN-19. The process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium, is a common strategy in drug development. This modification does not typically alter the fundamental mechanism of action of the compound. Therefore, this compound is expected to function as an inhibitor of Tyk2, modulating the same signaling pathways as its non-deuterated parent compound.
The primary reason for deuteration is to alter the pharmacokinetic properties of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic breakdown by cytochrome P450 enzymes in the liver. This can lead to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Reduced metabolic clearance: Less of the drug is eliminated from the body over time.
-
Increased exposure: The overall concentration of the drug in the bloodstream is higher.
-
Potentially altered metabolite profile: The formation of certain metabolites may be reduced.
This compound is likely used as a tool in preclinical studies to investigate the metabolism and pharmacokinetics of Tyk2-IN-19. It can also serve as an internal standard for analytical assays measuring the concentration of Tyk2-IN-19 in biological samples.
Quantitative Data
As of the date of this document, specific quantitative data for Tyk2-IN-19 and this compound, such as IC50 values for Tyk2 inhibition or pharmacokinetic parameters, are not publicly available. The tables below are provided as templates to be populated when such data becomes available. For context, representative data for other selective Tyk2 inhibitors are included.
Table 1: Biochemical and Cellular Potency (Template)
| Compound | Assay Type | Target | Cell Line | Stimulus | Readout | IC50 (nM) |
|---|---|---|---|---|---|---|
| Tyk2-IN-19 | Biochemical | Tyk2 | - | - | - | Data not available |
| Tyk2-IN-19 | Cellular | Tyk2 | - | - | pSTAT | Data not available |
| This compound | Biochemical | Tyk2 | - | - | - | Data not available |
| this compound | Cellular | Tyk2 | - | - | pSTAT | Data not available |
Table 2: In Vitro Selectivity Profile (Template)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Tyk2 IC50 (nM) |
|---|---|---|---|---|
| Tyk2-IN-19 | Data not available | Data not available | Data not available | Data not available |
| this compound | Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters (Template)
| Compound | Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|---|---|
| Tyk2-IN-19 | - | - | Data not available | Data not available | Data not available | Data not available |
| this compound | - | - | Data not available | Data not available | Data not available | Data not available |
Representative Experimental Protocols
While specific protocols for Tyk2-IN-19 are not available, the following sections describe standard methodologies used to characterize Tyk2 inhibitors.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Tyk2 protein.
Objective: To determine the IC50 value of an inhibitor against Tyk2 kinase activity.
Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the Tyk2 enzyme.
General Protocol:
-
Recombinant human Tyk2 enzyme is incubated with a substrate peptide (e.g., a poly-GT or a specific peptide sequence) and ATP in a kinase reaction buffer.
-
The test compound (e.g., Tyk2-IN-19) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Luminescence is measured, which is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Innovative Therapeutic Strategies in TYK2-Targeted Treatments: From Cancer to Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
The Genesis of a Deuterated Kinase Inhibitor: A Technical Guide to Tyk2-IN-19-d6
For researchers and professionals in the field of drug discovery and development, the strategic manipulation of molecular properties to enhance therapeutic potential is a cornerstone of modern medicinal chemistry. Tyk2-IN-19-d6, a deuterated tyrosine kinase 2 (Tyk2) inhibitor, exemplifies this approach. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering insights into the rationale behind its development and the experimental methodologies employed.
Discovery of the Parent Compound and the Rationale for Deuteration
The journey to this compound begins with the discovery of its parent compound, Tyk2-IN-19. Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes play a crucial role in cytokine signaling pathways that are pivotal in the immune system. Dysregulation of Tyk2 activity has been implicated in a variety of autoimmune and inflammatory diseases, making it a compelling therapeutic target.
The discovery of Tyk2 inhibitors like Tyk2-IN-19 is part of a broader effort to develop selective modulators of the JAK-STAT signaling pathway. The primary goal is to achieve therapeutic efficacy while minimizing off-target effects associated with less selective JAK inhibitors.
The strategic decision to synthesize a deuterated version, this compound, stems from the desire to improve the pharmacokinetic properties of the parent molecule. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, medicinal chemists can often achieve:
-
Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.
-
Increased Drug Exposure: A slower clearance rate can result in higher overall drug concentrations in the body.
-
Reduced Potential for Toxic Metabolites: By blocking or slowing certain metabolic pathways, the formation of harmful byproducts can be minimized.
For Tyk2-IN-19, it is hypothesized that certain positions on the molecule are susceptible to enzymatic oxidation by cytochrome P450 enzymes. The introduction of deuterium at these sites, creating this compound, is a proactive strategy to enhance its drug-like properties.
The Tyk2 Signaling Pathway
Tyk2 is a key mediator in the signaling cascades of several important cytokines, including interferons and interleukins (IL-12, IL-23). The canonical JAK-STAT pathway involving Tyk2 can be visualized as follows:
An In-depth Technical Guide to the Target Selectivity Profile of a TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative selectivity data for the specific compound Tyk2-IN-19-d6 is not publicly available at the time of this report. The following guide provides a comprehensive framework for assessing the target selectivity of a novel Tyrosine Kinase 2 (TYK2) inhibitor, using illustrative data and established experimental protocols. The principles and methodologies described herein are standard in the field and are intended to serve as a technical reference for the evaluation of compounds such as this compound.
Introduction: The Therapeutic Promise of Selective TYK2 Inhibition
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways, including those for interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][2] These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[3][4] The JAK family, which also includes JAK1, JAK2, and JAK3, shares a high degree of homology in their ATP-binding catalytic domains (Janus Homology 1 or JH1 domain).[5] This structural similarity presents a significant challenge in developing inhibitors that are selective for TYK2, as off-target inhibition of other JAKs can lead to undesirable side effects.
A key strategy to achieve TYK2 selectivity is to target the less conserved pseudokinase regulatory domain (Janus Homology 2 or JH2 domain). Allosteric inhibitors that bind to the JH2 domain can lock the kinase in an inactive conformation, offering a path to high selectivity over other JAK family members. This guide outlines the methodologies used to characterize the selectivity profile of a TYK2 inhibitor.
Data Presentation: Kinase Selectivity Profile
A comprehensive selectivity profile is crucial for understanding the therapeutic potential and safety of a TYK2 inhibitor. This involves assessing its potency against TYK2 and a broad panel of other kinases, with a primary focus on the JAK family.
Table 1: Illustrative Biochemical Selectivity Profile of a TYK2 JH2 Domain Inhibitor
| Target | Assay Type | Result Type | Value (nM) | Selectivity Fold (vs. TYK2 JH2) |
| TYK2 (JH2 Domain) | Binding Assay | Kd | 0.04 | 1 |
| TYK2 (JH1 Domain) | Binding Assay | Kd | >20,000 | >500,000 |
| JAK1 (JH2 Domain) | Binding Assay | Kd | 1.8 | 45 |
| JAK1 (JH1 Domain) | Binding Assay | Kd | >20,000 | >500,000 |
| JAK2 (JH2 Domain) | Binding Assay | Kd | 220 | 5,500 |
| JAK2 (JH1 Domain) | Binding Assay | Kd | >2,000 | >50,000 |
| JAK3 (JH1 Domain) | Binding Assay | Kd | >4,500 | >112,500 |
Note: The data presented in this table is illustrative and based on publicly available information for a selective TYK2 JH2 inhibitor (SHR9332) to demonstrate the format and type of data required for a comprehensive selectivity profile.
Table 2: Illustrative Cellular Functional Selectivity
| Pathway | Cell Line | Stimulation | Readout | Result Type | Value (nM) |
| TYK2/JAK2-dependent | NK-92 | IL-12 | pSTAT4 | IC50 | <10 |
| JAK1/JAK3-dependent | Various | IL-2 | pSTAT5 | IC50 | >10,000 |
| JAK2/JAK2-dependent | Various | GM-CSF | pSTAT5 | IC50 | >10,000 |
| JAK1-dependent | TF-1 | IL-6 | pSTAT3 | IC50 | >10,000 |
Note: The data in this table is illustrative, based on the expected profile of a highly selective TYK2 inhibitor as described in the literature.
Experimental Protocols
Accurate determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with purified kinase domains.
This assay measures the extent of phosphorylation of a peptide substrate by the kinase.
-
Principle: A FRET-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, and TYK2 kinase domains (JH1).
-
Z'-LYTE™ Tyr6 Peptide substrate.
-
ATP.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Kinase reaction buffer.
-
Development solution.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, kinase, ATP, and the Z'-LYTE™ peptide substrate to initiate the kinase reaction. The final DMSO concentration should be kept consistent (e.g., 1%).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Add the development solution to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated peptide.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence emission at two wavelengths to determine the emission ratio, which corresponds to the degree of phosphorylation.
-
Calculate IC50 values by non-linear regression analysis of the dose-response curves.
-
This assay quantifies the binding affinity of a compound to the non-catalytic JH2 domain.
-
Principle: A competition assay where the test compound displaces a fluorescently labeled probe from the JH2 domain, leading to a change in a measurable signal (e.g., fluorescence polarization).
-
Materials:
-
Purified recombinant TYK2 JH2 domain.
-
Fluorescently labeled probe (e.g., JH2 probe 1).
-
Test compound serially diluted in DMSO.
-
JH2 binding buffer.
-
384-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the TYK2 JH2 domain, the fluorescent probe, and the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) using a suitable microplate reader. A decrease in FP indicates displacement of the probe by the test compound.
-
Calculate the binding affinity (Kd or Ki) from the resulting dose-response curve.
-
Cellular Assays
Cellular assays are essential to confirm that biochemical potency translates to functional inhibition of specific signaling pathways within a physiological context.
This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.
-
Principle: Whole cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then quantified, typically by Western Blot or flow cytometry, in the presence and absence of the inhibitor.
-
Materials:
-
Relevant human cell lines (e.g., NK-92, TF-1) or primary immune cells.
-
Cytokines to stimulate specific pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2, IL-6 for JAK1).
-
Test compound serially diluted in DMSO.
-
Cell culture media, PBS, and lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against specific pSTATs (e.g., pSTAT4, pSTAT5, pSTAT3) and total STAT proteins.
-
Appropriate secondary antibodies.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Starve cells in serum-free media for 4-6 hours if necessary.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells to extract proteins.
-
Quantify pSTAT and total STAT levels using Western Blot or flow cytometry.
-
Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the log concentration of the inhibitor.
-
Mandatory Visualizations
Diagrams are provided to visualize the relevant biological pathway and a typical experimental workflow.
Caption: TYK2 Signaling Pathway.
Caption: TYK2 Inhibitor Selectivity Profiling Workflow.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pubs.acs.org [pubs.acs.org]
Probing the Potency: A Technical Guide to the Binding Affinity of Allosteric TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of selective allosteric inhibitors targeting Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease pathways. While specific quantitative data for "Tyk2-IN-19-d6" is not publicly available, this document will focus on the well-characterized binding properties of other potent and selective TYK2 inhibitors that act via a similar mechanism: allosteric inhibition through binding to the pseudokinase (JH2) domain. This approach offers a comprehensive understanding of the molecular interactions and inhibitory activities crucial for the development of next-generation immunomodulatory therapeutics.
Quantitative Analysis of TYK2 Inhibitor Binding Affinity
The following tables summarize the binding affinities and inhibitory concentrations of several key allosteric TYK2 inhibitors. These compounds demonstrate high potency for TYK2 and significant selectivity over other Janus kinase (JAK) family members, which is a critical attribute for minimizing off-target effects.[1]
| Compound | Target Domain | Binding Affinity (Kd or Ki) (nM) | Reference |
| Deucravacitinib (BMS-986165) | TYK2 JH2 | 0.02 (Ki) | [2] |
| SHR2178 | TYK2 JH2 | 0.34 (Kd) | [3] |
| SHR8751 | TYK2 JH2 | 0.032 (Kd) | [3] |
| SHR9332 | TYK2 JH2 | 0.04 (Kd) | [3] |
| SHR2396 | TYK2 JH2 | 0.029 (Kd) | |
| SHR0936 | TYK2 JH2 | 0.0074 (Kd) |
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | Probe Displacement | TYK2 JH2 | 0.2 | |
| Deucravacitinib (BMS-986165) | IL-12 induced IFN-γ release | TYK2 | >10,000 | |
| Deucravacitinib (BMS-986165) | IL-2 induced pSTAT5 | JAK1/3 | 1646 | |
| Deucravacitinib (BMS-986165) | TPO-induced pSTAT3 | JAK2 | >10,000 | |
| QL-1200186 | Recombinant Protein Binding | TYK2 JH2 | 0.06 | |
| QL-1200186 | Recombinant Protein Binding | JAK1 JH2 | 9.85 | |
| Compound 15t | HTRF Binding Assay | TYK2 JH2 | 1.2 | |
| Compound 15t | HTRF Binding Assay | JAK1 JH2 | >100 | |
| Tyk2-IN-16 | pSTAT4 inhibition in NK-92 cells | TYK2 | <10 |
Experimental Protocols
The determination of binding affinity and functional inhibition of TYK2 inhibitors involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Binding Assays
Objective: To directly measure the binding affinity of an inhibitor to the isolated TYK2 pseudokinase (JH2) domain.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay:
-
Principle: This assay measures the displacement of a fluorophore-labeled probe from the TYK2 JH2 domain by a test compound.
-
Materials: Recombinant TYK2 JH2 protein, fluorophore-labeled probe, terbium cryptate-labeled anti-tag antibody, assay buffer.
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The test compound is incubated with the TYK2 JH2 protein and the fluorophore-labeled probe.
-
The terbium cryptate-labeled antibody is added.
-
After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates displacement of the probe by the test compound.
-
IC50 values are calculated from the resulting dose-response curves.
-
B. KdELECT Competition Assay:
-
Principle: This assay determines the binding affinity (Kd) by measuring the amount of inhibitor bound to the kinase active site at a single concentration.
-
Materials: Recombinant TYK2 JH2 protein, immobilized ligand, test compound.
-
Procedure:
-
The test compound is incubated with the TYK2 JH2 protein.
-
The mixture is passed over a column containing an immobilized, broadly selective kinase inhibitor.
-
The amount of TYK2 JH2 protein that does not bind to the column (i.e., is bound to the test compound) is quantified.
-
The Kd is calculated based on the amount of bound protein.
-
Cellular Assays
Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.
A. STAT Phosphorylation Assay:
-
Principle: This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines like NK-92.
-
Procedure:
-
Cells are pre-incubated with a dose range of the TYK2 inhibitor.
-
The cells are then stimulated with a TYK2-dependent cytokine, such as IL-12, IL-23, or Type I Interferon (IFN-α).
-
Following stimulation, cells are lysed, and the levels of phosphorylated STATs (e.g., pSTAT4 for IL-12 stimulation) are measured by Western Blot or flow cytometry.
-
IC50 values are determined by analyzing the reduction in STAT phosphorylation as a function of inhibitor concentration.
-
Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
TYK2 Signaling Pathway
This diagram illustrates the central role of TYK2 in mediating signals from key cytokines.
Caption: TYK2 signaling pathway and point of inhibition.
Experimental Workflow for STAT Phosphorylation Assay
This diagram outlines the key steps in a cellular assay to measure TYK2 inhibition.
Caption: Workflow for a STAT phosphorylation assay.
References
The Deuterated Advantage: A Technical Deep Dive into Tyk2-IN-19-d6, a Novel Deuterated Tyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant advantages conferred by deuterium substitution in the context of Tyk2 inhibition, with a focus on the investigational deuterated inhibitor, Tyk2-IN-19-d6. While specific data for "this compound" is not publicly available, this paper will use the principles of deuteration and the clinical success of deucravacitinib (BMS-986165), a deuterated Tyk2 inhibitor, as a surrogate to illustrate the potential benefits. This document will delve into the enhanced pharmacokinetic profile, the underlying mechanistic principles, and the potential for improved therapeutic outcomes.
Introduction to Tyk2 Inhibition and the Role of Deuteration
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons (IFNs).[1] Consequently, inhibiting Tyk2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of these bonds, leading to a more favorable drug profile.
The primary advantages of deuterating a drug molecule include:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.
-
Increased Drug Exposure: A slower clearance rate results in higher and more sustained plasma concentrations.
-
Reduced Metabolite-Mediated Toxicity: Altering metabolic pathways can decrease the formation of potentially toxic metabolites.
-
Enhanced Efficacy: Improved pharmacokinetics can lead to greater target engagement and therapeutic effect.
-
Potentially Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
The Case of Deucravacitinib: A Deuterated Tyk2 Inhibitor
Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective, allosteric inhibitor of Tyk2 approved for the treatment of moderate-to-severe plaque psoriasis. A key feature of its molecular design is the presence of a trideuteromethyl group. This strategic deuteration was implemented to address a metabolic liability of the non-deuterated parent compound, leading to an improved pharmacokinetic profile.
Quantitative Pharmacokinetic Data of Deucravacitinib
The following tables summarize the pharmacokinetic parameters of deucravacitinib from clinical studies in healthy subjects. While a direct comparison with a non-deuterated analog is not publicly available, these data highlight the favorable properties achieved through deuteration.
Table 1: Single-Dose Pharmacokinetics of Deucravacitinib in Healthy Chinese Subjects
| Parameter | 6 mg Dose (n=16) | 12 mg Dose (n=16) |
| Tmax (h) | 2.0 (1.0–4.0) | 1.5 (1.0–4.0) |
| Cmax (ng/mL) | 67.8 (14.2) | 141 (26.7) |
| AUC0–t (ng·h/mL) | 841 (184) | 1700 (335) |
| AUC0–∞ (ng·h/mL) | 864 (190) | 1740 (343) |
| t1/2 (h) | 10.1 (1.8) | 10.1 (1.6) |
Data are presented as mean (SD) for Cmax, AUC0–t, AUC0–∞, and t1/2, and as median (range) for Tmax.
Table 2: Multiple-Dose Pharmacokinetics of Deucravacitinib in Healthy Chinese Subjects (Day 19)
| Parameter | 6 mg Once Daily (n=16) | 12 mg Once Daily (n=16) |
| Tmax (h) | 2.0 (1.0–4.0) | 2.0 (1.0–4.0) |
| Cmax (ng/mL) | 87.8 (17.3) | 192 (41.5) |
| AUCtau (ng·h/mL) | 1150 (245) | 2390 (522) |
| t1/2 (h) | 10.8 (2.0) | 10.4 (1.9) |
Data are presented as mean (SD) for Cmax, AUCtau, and t1/2, and as median (range) for Tmax.
These data demonstrate that deucravacitinib is rapidly absorbed, with dose-proportional increases in exposure. The half-life of approximately 10-11 hours supports once-daily dosing. The modest accumulation after multiple doses suggests a predictable pharmacokinetic profile.
Experimental Protocols
While specific, detailed experimental protocols for the discovery and clinical pharmacology of this compound are not available, this section outlines general methodologies typically employed in the evaluation of deuterated inhibitors, drawing from the development of deucravacitinib.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of the deuterated compound (this compound) with its non-deuterated counterpart.
Methodology:
-
Incubation: The test compounds (deuterated and non-deuterated) are incubated with liver microsomes (human, rat, or other species of interest) or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Pharmacokinetic Study in Rodents
Objective: To determine and compare the in vivo pharmacokinetic profiles of the deuterated and non-deuterated inhibitors.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Dosing: The compounds are administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentrations of the parent drug and major metabolites in plasma are determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Visualizing the Pathways and Processes
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokines involved in autoimmune diseases.
Caption: Tyk2 signaling pathway and the point of inhibition.
Workflow for Assessing Deuteration Advantages
This diagram outlines a typical workflow for evaluating the benefits of deuterating a lead compound.
Caption: Experimental workflow for evaluating a deuterated drug candidate.
Conclusion
The strategic incorporation of deuterium into Tyk2 inhibitors, as exemplified by the clinical success of deucravacitinib, represents a significant advancement in the development of therapies for autoimmune diseases. The anticipated advantages of a deuterated inhibitor like this compound include improved metabolic stability, enhanced pharmacokinetic properties, and the potential for a superior safety and efficacy profile compared to its non-deuterated counterpart. The data-driven approach outlined in this guide provides a framework for the rigorous evaluation of such next-generation inhibitors, with the ultimate goal of delivering more effective and convenient treatments to patients.
References
The Effect of Selective Tyk2 Inhibition on Downstream STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling cascades of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1][2] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1] Upon cytokine binding to their cognate receptors, Tyk2, in conjunction with other JAK family members (primarily JAK1 and JAK2), becomes activated through trans-phosphorylation. Activated Tyk2 then phosphorylates specific tyrosine residues on the cytokine receptor chains, creating docking sites for STAT proteins. Subsequently, Tyk2 phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[1]
Selective inhibition of Tyk2 is a promising therapeutic strategy that aims to dampen pro-inflammatory signaling pathways while potentially minimizing off-target effects associated with broader JAK inhibition. This guide will detail the downstream consequences of such inhibition on STAT phosphorylation, provide exemplary quantitative data, and outline detailed experimental protocols for assessing these effects.
Data Presentation: Inhibition of STAT Phosphorylation by Selective Tyk2 Inhibitors
The following tables summarize representative quantitative data for the inhibition of STAT phosphorylation by selective Tyk2 inhibitors. The data is presented to demonstrate the potency and selectivity of these compounds in cellular assays.
Table 1: Potency of a Selective Tyk2 Inhibitor (NDI-031407) in Cellular Assays
| Assay Description | Cytokine Stimulus | Measured Endpoint | IC50 (nM) |
| pSTAT4 Inhibition in PBMCs | IL-12 | Phospho-STAT4 | ~10 |
| IFN-γ Production in NK92 cells | IL-12 | IFN-γ | ~20 |
| pSTAT3 Inhibition in CD4+ T cells | IL-23 | Phospho-STAT3 | Dose-dependent inhibition |
This data is representative of a selective Tyk2 inhibitor, NDI-031407, and is sourced from a study on its effects in murine spondyloarthritis.
Table 2: Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib) in Cellular Assays
| Signaling Pathway | Cytokine Stimulus | Key JAKs Involved | Measured Endpoint | IC50 (nM) |
| Tyk2-dependent | IL-12 | Tyk2/JAK2 | IFN-γ production | 2-19 |
| Tyk2-dependent | IL-23 | Tyk2/JAK2 | Not specified | 2-19 |
| Tyk2-dependent | IFN-α | Tyk2/JAK1 | Not specified | 2-19 |
This data highlights the potent inhibition of Tyk2-mediated signaling by Deucravacitinib.
Signaling Pathways and Visualization
Selective Tyk2 inhibitors are designed to interfere with the kinase activity of Tyk2, thereby preventing the phosphorylation and activation of downstream STAT proteins. The primary pathways affected are those initiated by IL-12, IL-23, and Type I IFNs.
References
Navigating the Preclinical Safety Landscape of Selective TYK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the preliminary toxicity and safety profile of selective Tyrosine Kinase 2 (TYK2) inhibitors, a promising class of oral therapeutics for a range of immune-mediated diseases. As specific preclinical toxicity data for "Tyk2-IN-19-d6" is not publicly available, this document synthesizes the existing data from preclinical and clinical studies of other selective TYK2 inhibitors, including deucravacitinib, PF-06826647, and TAK-279 (zasocitinib), to provide a representative safety profile for this therapeutic class.
Executive Summary
Selective inhibition of TYK2, a member of the Janus kinase (JAK) family, is a validated therapeutic strategy for conditions such as psoriasis.[1] By allosterically binding to the regulatory pseudokinase (JH2) domain, these inhibitors offer a more targeted approach compared to pan-JAK inhibitors, potentially mitigating off-target effects.[2] Preclinical and clinical data on selective TYK2 inhibitors suggest a generally well-tolerated safety profile, with most adverse events being mild to moderate in severity. This guide consolidates the available safety data, details key experimental protocols for toxicity assessment, and provides visual representations of the TYK2 signaling pathway and a typical preclinical experimental workflow.
Preliminary Toxicity and Safety Data
The preliminary safety profile of selective TYK2 inhibitors has been evaluated in a series of preclinical studies and clinical trials. The data presented below is a synthesis of findings for deucravacitinib, PF-06826647, and TAK-279.
Clinical Safety Profile
Phase I, II, and III clinical trials have provided valuable insights into the safety and tolerability of selective TYK2 inhibitors in humans. The most commonly reported adverse events are summarized in the tables below.
Table 1: Summary of Common Adverse Events (AEs) in Clinical Trials of Selective TYK2 Inhibitors
| Adverse Event Category | Specific Events | Frequency | Severity | Citations |
| Infections and Infestations | Nasopharyngitis, Upper respiratory tract infection, Sinusitis, Bronchitis | Common (≥5%) | Mild to Moderate | [3] |
| Nervous System Disorders | Headache | Common (≥5%) | Mild to Moderate | |
| Gastrointestinal Disorders | Diarrhea, Nausea | Common (≥5%) | Mild to Moderate | |
| Skin and Subcutaneous Tissue Disorders | Rash | Common (≥5%) | Mild to Moderate |
Table 2: Summary of Serious Adverse Events (SAEs) and AEs of Special Interest
| Adverse Event | Deucravacitinib | PF-06826647 | TAK-279 (zasocitinib) | Citations |
| Serious Adverse Events | No serious AEs reported in a Phase II PsA trial. | No serious AEs reported in a Phase I study in healthy volunteers. | Infrequent and at a similar rate to placebo in a Phase 2b PsA trial. | |
| Herpes Zoster | No occurrence in a Phase II PsA trial. | Not reported. | Not reported. | |
| Opportunistic Infections | No occurrence in a Phase II PsA trial. | No opportunistic infections reported. | No opportunistic infections reported. | |
| Major Adverse Cardiovascular Events (MACE) | No occurrence in a Phase II PsA trial. | Not reported. | No MACE observed. | |
| Thrombotic Events | No occurrence in a Phase II PsA trial. | Not reported. | Not reported. | |
| Malignancy | No occurrence in a Phase II PsA trial. | Not reported. | Not reported. |
It is noteworthy that in a Phase I study with PF-06826647 in healthy participants, no deaths, serious AEs, severe AEs, or AEs leading to discontinuation were observed. All adverse events were mild in severity. Similarly, a Phase II trial of deucravacitinib in psoriatic arthritis reported no serious AEs. The safety profile of TAK-279 in a Phase 2b trial for psoriatic arthritis was consistent with previous studies, with serious AEs occurring infrequently and at a similar rate to placebo.
Preclinical Safety Findings
Preclinical evaluation of selective TYK2 inhibitors has been conducted in various animal models. For instance, preclinical studies with TAK-279 demonstrated excellent functional selectivity and wide therapeutic margins. These studies are crucial for identifying potential target organs for toxicity and for establishing a safe starting dose for first-in-human clinical trials.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of selective TYK2 inhibitors.
In Vivo Efficacy and Safety Assessment: Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to assess the efficacy of anti-psoriatic agents.
-
Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in reducing psoriasis-like skin inflammation.
-
Animal Strain: C57BL/6 or BALB/c mice are commonly used.
-
Induction Protocol:
-
The dorsal skin of the mice is shaved.
-
A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) is administered to the shaved back and sometimes the ear for 5 to 7 consecutive days.
-
-
Treatment Protocol:
-
The TYK2 inhibitor is typically administered orally, once daily.
-
Treatment can be prophylactic (starting before or at the time of imiquimod application) or therapeutic (starting after the onset of inflammation).
-
-
Endpoints and Assessments:
-
Clinical Scoring: Skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and thickness.
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Histopathology: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for levels of key cytokines such as IL-17 and IL-23 using ELISA or other immunoassays.
-
In Vitro Cellular Assay: STAT Phosphorylation Assay
This assay is fundamental for determining the potency and selectivity of TYK2 inhibitors.
-
Objective: To measure the inhibitory effect of a TYK2 inhibitor on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
-
Cell Types: Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets (e.g., CD4+ T cells) are commonly used.
-
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the TYK2 inhibitor or vehicle (DMSO) for 30 minutes to 2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15 minutes).
-
Cell Lysis and Protein Analysis:
-
Lyse the cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies specific for phosphorylated STAT (pSTAT) and total STAT.
-
-
Flow Cytometry Analysis (Alternative):
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against pSTAT and cell surface markers.
-
Analyze the percentage of pSTAT-positive cells by flow cytometry.
-
-
-
Data Analysis: The ratio of pSTAT to total STAT is calculated to determine the inhibitory concentration (IC50) of the compound.
Phase I Clinical Trial Design: First-in-Human Safety and Pharmacokinetics
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a novel TYK2 inhibitor in healthy volunteers.
-
Study Design: Typically a randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) study.
-
Participants: Healthy adult volunteers.
-
Methodology:
-
SAD Phase: Participants receive a single oral dose of the TYK2 inhibitor at escalating dose levels or a placebo.
-
MAD Phase: Participants receive multiple daily doses of the inhibitor at escalating dose levels or a placebo for a defined period (e.g., 10-14 days).
-
Safety Monitoring: Includes continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).
-
Pharmacokinetic (PK) Analysis: Serial blood samples are collected to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualizations
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines involved in immune responses.
Preclinical Experimental Workflow for a Selective TYK2 Inhibitor
The diagram below outlines a typical workflow for the preclinical assessment of a novel TYK2 inhibitor.
Conclusion
The available preliminary toxicity data for the class of selective TYK2 inhibitors suggests a favorable safety profile, particularly in comparison to less selective pan-JAK inhibitors. The most frequently observed adverse events in clinical settings are mild to moderate infections, headache, and gastrointestinal disturbances. The high selectivity for the TYK2 pseudokinase domain appears to translate into a reduced risk of the hematological and metabolic side effects associated with broader JAK inhibition. Continued long-term safety monitoring in ongoing and future clinical trials will be essential to fully characterize the risk-benefit profile of this promising class of oral therapeutics for immune-mediated diseases.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of Tyk2-IN-19-d6 in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signal transduction of several key cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][4] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions. Tyk2-IN-19-d6 is a deuterated analog of a Tyk2 inhibitor, designed for use in research settings to investigate the pharmacological effects of Tyk2 inhibition. This document provides detailed protocols for cell-based assays to characterize the potency and selectivity of this compound.
Mechanism of Action of Tyk2 Inhibitors
Tyk2, in conjunction with other JAK family members, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor subunits undergo a conformational change, bringing the associated JAKs into close proximity, which leads to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes, including those encoding pro-inflammatory cytokines. Tyk2 inhibitors, such as this compound, typically function by binding to the ATP-binding site in the catalytic domain (JH1) or to the regulatory pseudokinase domain (JH2), thereby preventing the phosphorylation cascade and subsequent inflammatory signaling.
Tyk2 Signaling Pathway
Caption: General Tyk2 Signaling Pathway.
Data Presentation
The following table summarizes representative quantitative data for a potent and selective Tyk2 inhibitor. Note that these values are illustrative and the actual performance of this compound should be determined experimentally.
| Assay Type | Cell Line / System | Cytokine Stimulus | Readout | Exemplary IC₅₀ (nM) |
| Target Engagement | ||||
| Biochemical Kinase Assay | Recombinant Human Tyk2 | N/A | ATP Consumption | < 10 |
| Cellular Activity | ||||
| STAT4 Phosphorylation | Human NK-92 cells | IL-12 | pSTAT4 Levels | < 10 |
| STAT3 Phosphorylation | Human CD4+ T cells | IL-23 | pSTAT3 Levels | < 20 |
| STAT1 Phosphorylation | THP-1 cells | IFN-α | pSTAT1 Levels | < 15 |
| Functional Output | ||||
| IFN-γ Production | Human NK-92 cells | IL-12 | IFN-γ Secretion | < 15 |
| IL-17A Production | Human CD4+ T cells | IL-23 | IL-17A Secretion | < 25 |
| Selectivity & Viability | ||||
| STAT5 Phosphorylation (JAK1/3) | Human PBMCs | IL-15 | pSTAT5 Levels | > 1000 |
| STAT5 Phosphorylation (JAK2) | TF-1 cells | GM-CSF | pSTAT5 Levels | > 2000 |
| Cell Viability | Various cell lines | N/A | ATP Levels / Metabolism | > 10000 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
General Experimental Workflow
Caption: General experimental workflow for cell viability assays.
Protocol 1: STAT Phosphorylation Assay by Western Blot
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins.
Materials:
-
Appropriate cell line (e.g., NK-92 for IL-12/pSTAT4, THP-1 for IFN-α/pSTAT1).
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Recombinant cytokine (e.g., human IL-12, human IFN-α).
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-pSTAT4, anti-total STAT4).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture: Culture cells according to standard protocols. Seed cells (e.g., 1 x 10⁶ cells/well in a 24-well plate) and allow them to adhere if necessary.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate cells with varying concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12) to each well and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, incubate on ice for 20 minutes, then collect the lysates.
-
Protein Quantification: Clarify lysates by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated STAT of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody for the corresponding total STAT protein. Calculate the ratio of pSTAT to total STAT and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cytokine Production Assay by ELISA
This protocol measures the effect of this compound on the production of downstream inflammatory cytokines.
Materials:
-
Appropriate cells (e.g., human PBMCs or isolated CD4+ T cells).
-
Complete cell culture medium.
-
This compound stock solution.
-
Stimulating agents (e.g., anti-CD3/CD28 beads and IL-23 for IL-17A production).
-
ELISA kit for the cytokine of interest (e.g., human IL-17A).
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well in a 96-well plate) in complete medium.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Cell Stimulation: Add stimulating agents (e.g., anti-CD3/CD28 beads plus 20 ng/mL IL-23) to induce cytokine production.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Measure the concentration of the secreted cytokine in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentration for each sample. Plot the percentage of inhibition of cytokine production against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This assay assesses the general cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well clear flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
References
Application Notes and Protocols for the Use of a Selective TYK2 Inhibitor (Tyk2-IN-19-d6) in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed for the use of a selective Tyrosine Kinase 2 (TYK2) inhibitor in primary immune cells. As there is no publicly available data for a compound specifically named "Tyk2-IN-19-d6," the provided experimental details and expected outcomes are based on the established characteristics of well-documented selective TYK2 inhibitors, such as Deucravacitinib. Researchers should validate these protocols and expected outcomes for their specific molecule of interest.
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] These cytokines are critical for the differentiation and function of various immune cells, such as T cells, NK cells, and dendritic cells.[3] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune diseases.
Selective TYK2 inhibitors, which bind to the regulatory pseudokinase (JH2) domain, offer a targeted approach to modulating these pathways with potentially greater safety and specificity compared to pan-JAK inhibitors that target the conserved active (JH1) domain. This document provides detailed protocols for evaluating the in vitro activity of a selective TYK2 inhibitor, exemplified by this compound, on primary human immune cells.
Mechanism of Action
Selective TYK2 inhibitors function by binding to the regulatory JH2 domain of TYK2, locking the kinase in an inactive conformation. This allosteric inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][4] This targeted inhibition modulates the inflammatory responses driven by these pathways.
References
- 1. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TYK2 Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public data was found for a compound specifically named "Tyk2-IN-19-d6". The "-d6" suffix typically indicates that a compound has been deuterated, a modification often used to alter pharmacokinetic properties. The following application notes and protocols are based on data from well-characterized, publicly documented TYK2 inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds in in vivo mouse models.
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). Selective inhibition of TYK2 is a promising therapeutic strategy for a range of immune-mediated diseases. This document provides detailed application notes and protocols for the in vivo use of TYK2 inhibitors in various mouse models of disease.
Mechanism of Action: TYK2 Signaling Pathway
TYK2 inhibitors function by blocking the downstream signaling cascades initiated by cytokine binding to their receptors. This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are critical for the transcription of pro-inflammatory genes. Many next-generation TYK2 inhibitors are allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, offering high selectivity over other JAK family members.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Data Presentation: Dosage and Administration of TYK2 Inhibitors in Mouse Models
The following tables summarize the dosages and administration routes for several well-characterized TYK2 inhibitors in various mouse models. This data can be used as a starting point for designing in vivo studies with novel or analogous TYK2 inhibitors.
Table 1: Dosage of TYK2 Inhibitors in Mouse Models of Psoriasis
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| Deucravacitinib (BMS-986165) | Imiquimod-induced | 30 mg/kg, twice daily | Oral gavage | [1] |
| Deucravacitinib (BMS-986165) | IL-23-induced | 7.5, 15, 30 mg/kg, twice daily | Oral gavage | |
| BMS-986202 | IL-23-induced | 30 mg/kg, once daily | Oral | [2] |
| NDI-031407 | IL-23-induced | 100 mg/kg | Not specified | [3] |
| PF-06826647 | Imiquimod-induced | 3-30 mg/kg | Oral | [4] |
| ATMW-DC | Imiquimod-induced | Doses targeting human whole blood IC99 | Oral | |
| Unnamed Degrader (15t) | Imiquimod-induced | 5 mg/kg, daily | Intraperitoneal |
Table 2: Dosage of TYK2 Inhibitors in Mouse Models of Inflammatory Bowel Disease (IBD)
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| Deucravacitinib (BMS-986165) | Anti-CD40-induced colitis | 50 mg/kg, twice daily | Oral | |
| BMS-986202 | Anti-CD40-induced colitis | 25, 60 mg/kg | Oral | |
| NDI-031407 | CD4+CD45RA+ adoptive transfer | 100 mg/kg | Not specified | |
| TAK-279 | Adoptive T-cell transfer & Anti-CD40 mAb | Doses for 24hr IC50 and IC90 coverage | Oral, twice daily | |
| Unnamed TYK2i | T-cell transfer colitis | 10, 30, 70 mg/kg, daily | Oral gavage |
Table 3: Dosage of TYK2 Inhibitors in Other Mouse Models
| Compound | Mouse Model | Disease | Dosage | Administration Route | Reference |
| BMS-986202 | RIP-LCMV-GP & NOD mice | Type 1 Diabetes | Not specified | In vivo administration | |
| Deucravacitinib (BMS-986165) | NZB/W mice | Lupus | Up to 30 mg/kg, once daily | Oral | |
| NDI-031407 | SKG mice | Spondyloarthritis | Not specified | Oral gavage, twice daily | |
| QL-1200186 | IL-12/IL-18 challenge | Inflammation | 0.1, 1, 10 mg/kg | Oral |
Experimental Protocols
The following are detailed protocols for commonly used mouse models to evaluate the efficacy of TYK2 inhibitors.
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model
This model is widely used to screen for anti-psoriatic compounds.
Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
TYK2 inhibitor.
-
Vehicle control (e.g., 0.5% methylcellulose or a solution of ethanol, TPGS, and PEG300 in a 5:5:90 ratio).
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Disease Induction: On day 0, anesthetize the mice and shave a designated area on their backs. From day 1 to day 6, apply a daily topical dose of imiquimod cream to the shaved area.
-
Treatment: Administer the TYK2 inhibitor or vehicle control via oral gavage daily, starting from day 1.
-
Efficacy Readouts:
-
Monitor body weight daily.
-
Assess disease severity daily using a scoring system that evaluates erythema, scaling, and skin thickness (e.g., Psoriasis Area and Severity Index - PASI).
-
-
Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice. Collect skin and spleen samples for further analysis.
-
Histology: Fix skin samples in formalin for hematoxylin and eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
Flow Cytometry: Analyze immune cell populations in the skin and spleen.
-
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used model for acute inflammatory bowel disease.
Materials:
-
8-12 week old C57BL/6 mice.
-
Dextran Sodium Sulfate (DSS).
-
TYK2 inhibitor.
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water).
Procedure:
-
Induction of Colitis: Prepare a fresh solution of 2-5% (w/v) DSS in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Treatment: On the same day that DSS administration begins, start daily oral gavage of the TYK2 inhibitor or vehicle.
-
Disease Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily, which is a composite score of these parameters.
-
-
Endpoint Analysis: At the end of the treatment period (e.g., day 8-10), euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Fix a distal portion of the colon in formalin for histological evaluation of inflammation and tissue damage.
-
Use another portion of the colon for a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Homogenize a section of the colon to measure cytokine levels.
-
Protocol 3: Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes
This model spontaneously develops autoimmune diabetes and is useful for studying disease prevention.
Materials:
-
Female Non-Obese Diabetic (NOD) mice.
-
TYK2 inhibitor.
-
Vehicle control.
Procedure:
-
Treatment: Begin daily administration of the TYK2 inhibitor or vehicle control to female NOD mice at a pre-diabetic age (e.g., 4-6 weeks of age).
-
Disease Monitoring:
-
Monitor blood glucose levels weekly or bi-weekly. Diabetes is typically diagnosed after two consecutive readings above a certain threshold (e.g., 250 mg/dL).
-
Track the incidence of diabetes in each treatment group over time (e.g., for up to 30 weeks).
-
-
Endpoint Analysis:
-
At the end of the study, or at pre-determined time points, euthanize a subset of mice.
-
Collect pancreata for histological analysis of insulitis (immune cell infiltration into the islets of Langerhans).
-
Analyze immune cell populations in the pancreatic lymph nodes and spleen by flow cytometry.
-
Conclusion
The selective inhibition of TYK2 represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases. The data and protocols provided in these application notes offer a solid foundation for the preclinical in vivo evaluation of novel TYK2 inhibitors. Careful consideration of the appropriate animal model, dosing regimen, and efficacy endpoints is crucial for a comprehensive assessment of therapeutic potential.
References
Tyk2-IN-19-d6 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-19-d6 is the deuterated form of Tyk2-IN-19, an inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. As such, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental settings.
Physicochemical Properties and Solubility
The solubility of this compound is expected to be highly comparable to its non-deuterated counterpart, Tyk2-IN-19. Based on available data for Tyk2-IN-19, the following solubility profile has been established. For experimental purposes, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted into aqueous buffers.
Table 1: Solubility of Tyk2-IN-19
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 16.67 mg/mL[1] | 39.55 mM[1] | Warming to 60°C and ultrasonication may be required. Use of anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility[1]. |
Note: While specific quantitative data for this compound is not available, it is generally assumed to have similar solubility to Tyk2-IN-19. It is always recommended to perform a small-scale solubility test before preparing large quantities.
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the preparation of stock and working solutions for in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of Tyk2-IN-19 is 421.49 g/mol ; the molecular weight of this compound will be slightly higher due to the deuterium atoms. Always use the batch-specific molecular weight provided by the supplier for precise calculations.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C may also aid in solubilization.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Principle: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. This is achieved by serially diluting the high-concentration DMSO stock solution into the desired aqueous experimental buffer or cell culture medium.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Crucially, add the DMSO stock solution to the aqueous buffer while gently vortexing. This ensures rapid and uniform mixing and helps to prevent precipitation of the compound.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution series or adjusting the final DMSO concentration.
-
For the vehicle control, add the same final concentration of DMSO to the assay medium as is present in the highest concentration of the test compound.
Experimental Protocols
The following are example protocols for common experiments utilizing Tyk2 inhibitors. The specific concentrations and incubation times may need to be optimized for your particular cell type and experimental setup.
Protocol 3: In Vitro STAT Phosphorylation Assay (Western Blot)
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine stimulation.
Materials:
-
Cells expressing the relevant cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)
-
This compound working solutions
-
Appropriate cytokine for stimulation (e.g., IL-12, IL-23, or IFN-α)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT (e.g., p-STAT4 for IL-12 stimulation), anti-total-STAT, and appropriate secondary antibodies.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Serum Starvation: If necessary, starve the cells in serum-free or low-serum medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration (e.g., EC50-EC80) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.
-
-
Data Analysis: Quantify the band intensities for both phosphorylated and total STAT. Calculate the ratio of p-STAT to total STAT for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 4: Preparation of this compound for In Vivo Administration
Principle: For in vivo studies, this compound must be formulated in a vehicle that is well-tolerated by the animal model and maintains the compound in solution or as a stable suspension. The following are example vehicle formulations that have been used for other TYK2 inhibitors and may be suitable for this compound. It is essential to perform tolerability studies for any new formulation.
Table 2: Example Vehicle Formulations for In Vivo Administration of TYK2 Inhibitors
| Formulation | Components | Achievable Concentration | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | Clear solution. Add each solvent sequentially. | [2] |
| 2 | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Clear solution. Suitable for oral gavage. | [2] |
| 3 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 3.83 mg/mL | Suspended solution, may require ultrasonication. | |
| 4 | 50% PEG300, 50% saline | 10 mg/mL | Clear solution, may require ultrasonication. |
Procedure for Formulation 1 (as an example):
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, add the PEG300.
-
While vortexing, slowly add the DMSO stock to the PEG300.
-
Add the Tween-80 and continue to vortex.
-
Finally, add the saline to reach the final volume and concentrations.
-
The final solution should be clear. If not, gentle warming or sonication may be applied.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing volume will depend on the animal's weight and the desired dose.
Visualizations
Tyk2 Signaling Pathway
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound solutions for experiments.
Logical Relationship: Key Steps in a Cell-Based Assay
Caption: Logical flow of a typical cell-based assay to evaluate this compound efficacy.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Tyk2-IN-19-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a critical mediator in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][2][3][4] These signaling cascades are integral to both innate and adaptive immunity.[1] Dysregulation of the Tyk2 pathway is implicated in the pathogenesis of numerous immune-mediated inflammatory diseases. Consequently, Tyk2 has emerged as a significant therapeutic target for the development of novel inhibitors.
Tyk2-IN-19 is a small molecule inhibitor of Tyk2. Its deuterated analog, Tyk2-IN-19-d6, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its near-identical physicochemical properties to the parent compound. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response. This document provides detailed protocols for the quantification of Tyk2-IN-19 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor-associated Tyk2, often in concert with another JAK protein (e.g., JAK1 or JAK2), becomes activated through autophosphorylation. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Tyk2-IN-19 from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
Tyk2-IN-19 analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working internal standard solution of 100 ng/mL in acetonitrile.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Hypothetical):
Mass spectrometry parameters need to be optimized for Tyk2-IN-19 and this compound by direct infusion of the compounds. The following are hypothetical multiple reaction monitoring (MRM) transitions.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tyk2-IN-19 | [To be determined] | [To be determined] | 100 | [To be determined] |
| This compound | [To be determined + 6] | [To be determined] | 100 | [To be determined] |
Note: The precursor and product ions must be determined experimentally. The precursor ion for this compound is expected to be 6 Da higher than that of Tyk2-IN-19.
Data Analysis and Presentation
The concentration of Tyk2-IN-19 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the Tyk2-IN-19 standards.
Example Calibration Curve Data
| Standard Concentration (ng/mL) | Tyk2-IN-19 Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 1,500,000 | 0.0010 |
| 5 | 7,650 | 1,510,000 | 0.0051 |
| 10 | 15,300 | 1,490,000 | 0.0103 |
| 50 | 75,500 | 1,505,000 | 0.0502 |
| 100 | 151,000 | 1,495,000 | 0.1010 |
| 500 | 760,000 | 1,510,000 | 0.5033 |
| 1000 | 1,520,000 | 1,500,000 | 1.0133 |
Method Validation Summary
A summary of key validation parameters for a similar Tyk2 inhibitor, deucravacitinib, is presented below, which can serve as a benchmark for the validation of the Tyk2-IN-19 assay.
| Parameter | Result |
| Linearity (ng/mL) | 0.556 - 668.132 (r² = 0.9976) |
| Lower Limit of Quantification (LLOQ) | 0.556 ng/mL |
| Intraday Precision (%RSD) | < 6.62% |
| Interday Precision (%RSD) | < 5.95% |
| Accuracy (%) | 90.68% - 103.80% |
| Recovery (%) | 95.34% - 103.80% |
Experimental Workflow Diagram
Conclusion
The described methodology provides a robust framework for the quantitative analysis of Tyk2-IN-19 in biological matrices. The use of its deuterated internal standard, this compound, is crucial for achieving high accuracy and precision, which is essential in pharmacokinetic and drug metabolism studies. The provided protocols for sample preparation and LC-MS/MS analysis, along with the example data and validation benchmarks, offer a comprehensive guide for researchers in the field of drug development.
References
Application Notes and Protocols for Tyk2-IN-19-d6 in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tyk2-IN-19-d6, a deuterated tyrosine kinase 2 (Tyk2) inhibitor, in preclinical psoriasis research models. The protocols and methodologies outlined are based on established practices for evaluating Tyk2 inhibitors in relevant in vivo and in vitro systems.
Introduction to Tyk2 Inhibition in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting millions worldwide.[1][2] The pathogenesis of psoriasis is complex, involving the interplay between innate and adaptive immunity.[1] A key signaling pathway implicated in psoriasis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1] Tyrosine kinase 2 (Tyk2), a member of the JAK family, plays a pivotal role in mediating the signaling of pro-inflammatory cytokines central to psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[1]
IL-23 is particularly crucial as it promotes the expansion and maintenance of T helper 17 (Th17) cells, which in turn produce inflammatory cytokines like IL-17 and IL-22. These cytokines drive keratinocyte hyperproliferation and inflammation, leading to the characteristic psoriatic plaques. By selectively inhibiting Tyk2, compounds like this compound can block this inflammatory cascade, making Tyk2 a compelling therapeutic target for psoriasis. Preclinical studies with various Tyk2 inhibitors have demonstrated significant efficacy in animal models of psoriasis, supporting their clinical development.
Tyk2 Signaling Pathway in Psoriasis
The IL-23/IL-17 signaling axis is a cornerstone of psoriasis pathogenesis. IL-23, produced by dendritic cells, binds to its receptor on Th17 cells. This binding activates the associated kinases, Tyk2 and JAK2, which then phosphorylate and activate STAT3. Activated STAT3 translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, including IL-17. IL-17 subsequently acts on keratinocytes, promoting their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop in the skin.
Mechanism of Action of this compound
This compound is a selective inhibitor of Tyk2. By binding to the Tyk2 enzyme, it blocks its kinase activity. This prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade initiated by cytokines like IL-23 and IL-12. The inhibition of this pathway leads to a reduction in the production of pathogenic cytokines, such as IL-17, and a dampening of the inflammatory response in the skin.
Data Presentation
Note: The following tables are templates. Researchers should populate them with their experimental data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Stimulant | Endpoint | IC50 (nM) |
|---|---|---|---|---|
| Biochemical Assay | Recombinant Tyk2 | ATP | Tyk2 Activity | |
| Cell-based pSTAT3 | Human PBMCs | IL-23 | STAT3 Phosphorylation | |
| Cell-based pSTAT4 | Human PBMCs | IL-12 | STAT4 Phosphorylation |
| Cytokine Release | Human PBMCs | LPS | IL-17A Production | |
Table 2: In Vivo Efficacy of this compound in Imiquimod-Induced Psoriasis Model
| Treatment Group | Dose (mg/kg) | Route | Mean PASI Score (Day 7) | % Reduction in Ear Thickness | Epidermal Thickness (µm) |
|---|---|---|---|---|---|
| Vehicle Control | - | p.o. | |||
| This compound | 10 | p.o. | |||
| This compound | 30 | p.o. |
| Positive Control | | | | | |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|
| 10 | p.o. |
| 30 | p.o. | | | | |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used model that recapitulates many features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound formulated for oral or topical administration
-
Vehicle control
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, thickness)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: One day prior to the start of the experiment, shave the dorsal skin of the mice.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear for 6-7 consecutive days.
-
Treatment: Administer this compound or vehicle daily, typically starting on the same day as imiquimod application. The route of administration (e.g., oral gavage) and timing relative to IMQ application should be consistent.
-
Monitoring:
-
Record body weight daily.
-
Score the severity of skin inflammation on the back skin daily using the PASI score (each parameter scored from 0 to 4: erythema, scaling, and thickness).
-
Measure the thickness of both ears daily using a caliper. The change in ear thickness (IMQ-treated ear minus untreated ear) is a key endpoint.
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., Day 7), euthanize the mice.
-
Collect skin tissue from the treated back and ear for histopathological analysis (H&E staining) to assess epidermal thickness and inflammatory infiltrate.
-
Spleens can be collected for analysis of immune cell populations by flow cytometry.
-
Skin or serum can be collected for cytokine analysis (e.g., ELISA, qPCR for IL-17, IL-22, IL-23).
-
IL-23-Induced Psoriasis Model
This model specifically interrogates the IL-23/IL-17 axis, which is central to psoriasis and the target pathway for Tyk2 inhibitors.
Materials:
-
BALB/c or C57BL/6 mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS) for injection
-
This compound formulated for administration
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization and Grouping: As described for the imiquimod model.
-
Disease Induction: Inject recombinant murine IL-23 (e.g., 0.5-1 µg in 20 µL PBS) intradermally into the ear pinna every other day for a specified period (e.g., 4-8 injections).
-
Treatment: Administer this compound or vehicle daily throughout the IL-23 injection period.
-
Monitoring: Measure ear thickness daily or on specified days using a caliper.
-
Termination and Sample Collection:
-
At the end of the experiment, euthanize the mice.
-
Collect ear tissue for histopathology (H&E staining) and for gene expression analysis (qPCR) of inflammatory markers (e.g., Il17a, Il22, S100a8).
-
Experimental Workflow Visualization
References
Application Notes and Protocols for Studying Lupus Pathogenesis with a Selective Tyk2 Inhibitor
Disclaimer: As of November 2025, there is no publicly available research specifically detailing the use of Tyk2-IN-19-d6 in the study of lupus pathogenesis. The following application notes and protocols are based on the well-characterized, selective Tyk2 inhibitor, Deucravacitinib (BMS-986165) , which has undergone clinical investigation for Systemic Lupus Erythematosus (SLE). These guidelines are provided as a representative framework for researchers and drug development professionals interested in studying the therapeutic potential of selective Tyk2 inhibition in lupus.
This compound is the deuterated form of Tyk2-IN-19. Deuteration is a chemical modification that replaces hydrogen atoms with their heavier isotope, deuterium. This modification typically does not alter the compound's mechanism of action but is often employed to enhance metabolic stability and improve pharmacokinetic properties. Therefore, the biological effects of this compound on lupus-related pathways are expected to be analogous to its non-deuterated parent compound and other selective Tyk2 inhibitors.
Introduction to Tyk2 Inhibition in Lupus
Tyrosine kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of systemic lupus erythematosus (SLE), including type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2][3] These cytokines contribute to the breakdown of immune tolerance, activation of autoreactive T and B cells, and subsequent tissue damage characteristic of lupus.
Selective inhibition of TYK2 presents a promising therapeutic strategy by targeting these pathogenic cytokine pathways while potentially minimizing off-target effects associated with broader JAK inhibitors.[1][4] Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, has demonstrated clinical efficacy in a phase 2 trial for active SLE (PAISLEY trial), supporting the viability of this therapeutic approach.
Mechanism of Action
Deucravacitinib and other selective TYK2 inhibitors function by binding to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition locks the enzyme in an inactive conformation, preventing its activation and downstream signaling. This is distinct from other JAK inhibitors that typically bind to the highly conserved ATP-binding site in the active kinase (JH1) domain. By selectively targeting TYK2, these inhibitors effectively block the signaling of pro-inflammatory cytokines such as type I IFNs, IL-12, and IL-23.
dot
Caption: TYK2 Signaling Pathway in Lupus Pathogenesis.
Quantitative Data from Deucravacitinib PAISLEY Phase 2 Trial
The following tables summarize key quantitative data from the PAISLEY phase 2 clinical trial of deucravacitinib in patients with active SLE.
Table 1: Clinical Efficacy Endpoints at Week 32
| Endpoint | Placebo (n=90) | Deucravacitinib 3 mg BID (n=91) | Deucravacitinib 6 mg BID (n=93) |
| SRI-4 Response (%) | 34.4 | 58.2 (p=0.0006 vs placebo) | 49.5 (p=0.0210 vs placebo) |
SRI-4: Systemic Lupus Erythematosus Responder Index 4
Table 2: Biomarker Changes from Baseline at Week 48
| Biomarker | Deucravacitinib 3 mg BID | Deucravacitinib 6 mg BID | Deucravacitinib 12 mg QD |
| MCP-2 (Adjusted Mean % Change) | -26% | -31% | -30% |
| CXCL10 (Adjusted Mean % Change) | -42% | -43% | -48% |
MCP-2: Monocyte Chemoattractant Protein-2; CXCL10: C-X-C Motif Chemokine Ligand 10
Experimental Protocols
The following are representative protocols for preclinical evaluation of a selective Tyk2 inhibitor in the context of lupus research.
In Vivo Efficacy Study in a Lupus Mouse Model
This protocol describes a typical in vivo study to assess the therapeutic efficacy of a Tyk2 inhibitor in a spontaneous mouse model of lupus, such as the NZB/W F1 strain.
dot
Caption: In Vivo Efficacy Study Workflow.
Protocol:
-
Animal Model: Use female NZB/W F1 mice, a standard model for spontaneous lupus-like disease.
-
Study Initiation: Begin treatment at 16-20 weeks of age, when signs of autoimmunity, such as autoantibody production, are typically emerging but before severe nephritis develops.
-
Grouping and Dosing: Randomize mice into treatment groups (n=10-15 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Tyk2 inhibitor at various doses (e.g., 10 mg/kg, 30 mg/kg)
-
-
Drug Administration: Administer the compound daily via oral gavage.
-
Monitoring:
-
Monitor body weight and general health weekly.
-
Assess proteinuria weekly using urine dipsticks.
-
-
Sample Collection:
-
Collect blood samples bi-weekly for serum analysis.
-
At the study endpoint (e.g., 24-30 weeks of age or when humane endpoints are reached), euthanize the mice and collect spleen and kidneys.
-
-
Endpoint Analysis:
-
Serum Autoantibodies: Quantify levels of anti-dsDNA and anti-nuclear antibodies (ANA) in the serum using ELISA (see Protocol below).
-
Kidney Histopathology: Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis and immune complex deposition.
-
Flow Cytometry: Process the spleen to obtain a single-cell suspension for immunophenotyping of T cells, B cells, and other immune cell populations (see Protocol below).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies
This protocol is for the quantification of anti-dsDNA IgG antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
Calf thymus dsDNA
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with dsDNA (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times.
-
Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
Flow Cytometry Analysis of Splenocytes
This protocol provides a framework for immunophenotyping of key immune cell populations in the spleen of treated mice.
Materials:
-
Spleen from treated mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in FACS buffer.
-
Count the cells and adjust the concentration to 1x10^7 cells/mL.
-
Aliquot 1-2x10^6 cells per tube for staining.
-
Stain with a cocktail of fluorescently conjugated antibodies for surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., for cytokines or transcription factors), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the frequencies of different immune cell populations.
Table 3: Suggested Antibody Panel for Spleen Immunophenotyping
| Target | Fluorochrome | Cell Population |
| CD45 | BUV395 | All leukocytes |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| B220 | BV605 | B cells |
| CD19 | FITC | B cells |
| CD138 | PE | Plasma cells |
| GL7 | Alexa Fluor 647 | Germinal center B cells |
| PD-1 | BV421 | Activated T cells, T follicular helper cells |
| CXCR5 | Biotin + Streptavidin-BV711 | T follicular helper cells |
Conclusion
The study of selective Tyk2 inhibitors, such as this compound, holds significant promise for advancing our understanding of lupus pathogenesis and developing novel therapeutic interventions. The protocols and data presented here, based on the well-characterized inhibitor deucravacitinib, provide a robust framework for researchers to investigate the immunomodulatory effects of this class of compounds in relevant preclinical models of lupus. By elucidating the precise mechanisms through which Tyk2 inhibition ameliorates lupus-like disease, these studies will contribute to the development of more targeted and effective treatments for this complex autoimmune disease.
References
- 1. Deucravacitinib Reduces Interferons, B Cell Pathways, and Serological Biomarkers of Systemic Lupus Disease Activity: Pharmacodynamic Analysis from the Phase 2 PAISLEY Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. Bristol Myers Squibb - Late-Breaking Data at EULAR 2022 Demonstrate Deucravacitinib Significantly Improved Disease Activity in Phase 2 PAISLEY Study in Systemic Lupus Erythematosus [news.bms.com]
- 3. Review of Promising Off-Label Use of Deucravacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Tyk2-IN-19-d6 in Inflammatory Bowel Disease Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions affecting the gastrointestinal tract. The underlying pathology of IBD involves a dysregulated immune response, where various cytokines play a crucial role in driving inflammation. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, is essential for the signaling of several pro-inflammatory cytokines implicated in IBD, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3] These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are significant contributors to intestinal inflammation in IBD.[1][4]
Selective inhibition of Tyk2 is a promising therapeutic approach for IBD, aiming to modulate the inflammatory response with greater specificity and potentially fewer side effects compared to broader JAK inhibitors. While specific information and public data for Tyk2-IN-19-d6 are not currently available in the public domain, this document provides comprehensive application notes and detailed protocols for the utilization of a selective Tyk2 inhibitor in IBD cell culture models, based on established methodologies for analogous compounds.
Mechanism of Action: Tyk2 Signaling in IBD
In the context of IBD, cytokines such as IL-12, IL-23, and IFNs bind to their respective receptors on immune and intestinal epithelial cells, leading to the recruitment and activation of Tyk2 and another JAK family member (JAK1 or JAK2). The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene expression, ultimately promoting inflammation.
Selective Tyk2 inhibitors, such as this compound, are designed to interfere with this signaling cascade. By binding to the Tyk2 protein, these inhibitors block its kinase activity, thereby preventing the phosphorylation of STAT proteins and the subsequent downstream inflammatory gene expression. Some inhibitors bind to the active (JH1) domain, while others, like deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, locking the kinase in an inactive state.
Quantitative Data for Representative Tyk2 Inhibitors
The following tables summarize quantitative data for several selective Tyk2 inhibitors from preclinical studies. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Selective Tyk2 Inhibitors
| Compound | Assay Type | Cell Type | Stimulant | Measured Endpoint | IC50 | Reference |
| NDI-031407 | Biochemical Assay | - | - | Tyk2 Kinase Activity (Ki) | 0.2 nM | |
| NDI-031407 | Cellular Assay | Human PBMCs | IL-12 | pSTAT4 | 0.10 µM | |
| NDI-031407 | Cellular Assay | Human Whole Blood | IL-12 | IFNγ production | 0.7 µM | |
| Deucravacitinib | Cellular Assay | Human PBMCs | IL-12 | pSTAT4 | Data not specified | |
| TAK-279 | Cellular Assay | - | IL-12/23 | - | IC50/IC90 dosing in vivo |
Table 2: Selectivity of Tyk2 Inhibitors Against Other JAK Kinases
| Compound | Selectivity (fold) vs. JAK1 | Selectivity (fold) vs. JAK2 | Selectivity (fold) vs. JAK3 | Reference |
| NDI-031407 | 218 | 148 | 20 | |
| Deucravacitinib | High selectivity for Tyk2 JH2 domain | High selectivity for Tyk2 JH2 domain | High selectivity for Tyk2 JH2 domain | |
| TAK-279 | Does not bind to JAK1-3 | Does not bind to JAK1-3 | Does not bind to JAK1-3 |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of a selective Tyk2 inhibitor, such as this compound, in IBD cell culture models.
Protocol 1: STAT Phosphorylation Assay by Western Blot
This protocol assesses the ability of the Tyk2 inhibitor to block cytokine-induced STAT phosphorylation.
Materials:
-
Relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), Jurkat cells, or intestinal epithelial cell lines like Caco-2)
-
Cell culture medium and supplements
-
This compound
-
Cytokine stimulant (e.g., recombinant human IL-12 or IL-23)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-pSTAT4, anti-total STAT3, anti-total STAT4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL of IL-12 or IL-23) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated STAT levels to total STAT and the loading control.
-
Protocol 2: Cytokine Production Assay by ELISA
This protocol measures the effect of the Tyk2 inhibitor on the production of pro-inflammatory cytokines.
Materials:
-
Cell line capable of producing inflammatory cytokines (e.g., PBMCs, macrophages)
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulus (e.g., LPS, or IL-12 for IFNγ production)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
Add the inflammatory stimulus to the wells and incubate for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
-
Data Analysis:
-
Generate a standard curve and calculate the cytokine concentrations in each sample.
-
Protocol 3: Cell Viability Assay
This protocol is essential to ensure that the observed effects of the Tyk2 inhibitor are not due to cytotoxicity.
Materials:
-
Cell line used in the efficacy experiments
-
Cell culture medium and supplements
-
This compound
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for the same duration as the efficacy experiments (e.g., 24-48 hours).
-
-
Assay:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
-
Measurement:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for evaluating a Tyk2 inhibitor in an IBD cell culture model.
Conclusion
The selective inhibition of Tyk2 represents a promising therapeutic strategy for the management of IBD. While specific data for this compound is not yet publicly available, the protocols and data presented in this document for analogous compounds provide a robust framework for researchers to design and execute experiments to investigate its therapeutic potential in IBD cell culture models. These studies will be crucial in elucidating the efficacy and mechanism of action of this compound and its potential as a novel treatment for inflammatory bowel disease.
References
Application Notes: Tyk2-IN-19-d6 for Western Blot Analysis of STAT Phosphorylation
Introduction
Tyrosine kinase 2 (Tyk2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a crucial role in mediating the signaling of key cytokines involved in immune and inflammatory responses, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] Upon cytokine binding to their receptors, Tyk2 becomes activated and, in concert with other JAKs, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] This phosphorylation event causes STATs to dimerize, translocate to the nucleus, and regulate the transcription of target genes, driving cellular processes like differentiation and proliferation.
Dysregulation of the Tyk2-STAT pathway is linked to various immune-mediated inflammatory diseases. Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy. Tyk2-IN-19-d6 is a deuterated, potent, and selective inhibitor of Tyk2. Its mechanism of action involves blocking the kinase activity of Tyk2, thereby preventing the phosphorylation of its downstream STAT substrates.
This document provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. By measuring the levels of phosphorylated STAT (p-STAT) relative to total STAT, researchers can effectively assess the potency and cellular efficacy of this compound.
Tyk2-STAT Signaling Pathway and Inhibition
The following diagram illustrates the signaling cascade initiated by cytokine receptor activation, leading to Tyk2-mediated STAT phosphorylation, and the point of intervention by this compound. In this example, the IL-23 pathway, which is critical in the differentiation of Th17 cells, is shown. IL-23 signaling through Tyk2 and JAK2 leads to the phosphorylation of STAT3.
Caption: Tyk2-STAT3 signaling pathway and inhibition by this compound.
Experimental Protocol: Western Blot for p-STAT Analysis
This protocol details the steps to assess the effect of this compound on cytokine-induced STAT phosphorylation.
Cell Culture and Treatment
a. Cell Seeding : Seed an appropriate cell line (e.g., Jurkat, HaCaT, or human PBMCs) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Serum Starvation (Optional) : Depending on the cell type and basal p-STAT levels, serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling. c. Inhibitor Pre-treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control. d. Cytokine Stimulation : Stimulate the cells with a relevant cytokine (e.g., 50 ng/mL IL-23 or 1000 U/mL IFN-α) for the optimal duration to induce STAT phosphorylation (typically 15-30 minutes). Ensure one well remains unstimulated as a negative control.
Cell Lysis and Protein Quantification
a. Lysis : After treatment, place plates on ice and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. b. Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubation : Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. d. Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
a. Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Gel Electrophoresis : Load 20-30 µg of protein per well onto a 4-15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom. c. Transfer : Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained ladder on the membrane.
Immunoblotting
a. Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk. b. Primary Antibody Incubation : Dilute the primary antibodies in 5% BSA/TBS-T according to the manufacturer's recommendations. Incubate the membrane overnight at 4°C with gentle agitation.
- Primary Antibodies:
- Rabbit anti-phospho-STATx (e.g., p-STAT3 Tyr705)
- Mouse anti-total-STATx (e.g., total STAT3)
- Rabbit anti-GAPDH or Mouse anti-β-actin (as a loading control) c. Washing : Wash the membrane three times for 10 minutes each with TBS-T. d. Secondary Antibody Incubation : Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies (diluted in 5% BSA/TBS-T) for 1 hour at room temperature. e. Final Washes : Wash the membrane three times for 10 minutes each with TBS-T.
Detection and Analysis
a. Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. b. Imaging : Capture the chemiluminescent signal using a digital imaging system. c. Quantification : Use image analysis software (e.g., ImageJ) to measure the band intensity for p-STAT, total STAT, and the loading control. Normalize the p-STAT signal to the total STAT signal for each sample to determine the relative phosphorylation level.
Western Blot Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Caption: Experimental workflow for p-STAT Western blot analysis.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table to clearly present the dose-dependent effect of this compound.
| Treatment Group | This compound (nM) | Cytokine Stim. | p-STAT3 / Total STAT3 (Normalized Intensity) | % Inhibition of STAT3 Phosphorylation |
| Unstimulated Control | 0 | - | 0.05 | - |
| Vehicle Control | 0 (DMSO) | + | 1.00 | 0% |
| Test Compound | 1 | + | 0.82 | 18% |
| Test Compound | 10 | + | 0.45 | 55% |
| Test Compound | 100 | + | 0.15 | 85% |
| Test Compound | 1000 | + | 0.06 | 94% |
Table 1: Representative data summarizing the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation. Band intensities were quantified, and the p-STAT3/Total STAT3 ratio was normalized to the vehicle control.
These results can be used to generate a dose-response curve and calculate an IC₅₀ value for the inhibitor.
References
Preclinical Data on Tyk2-IN-19-d6 Administration Not Publicly Available
Comprehensive searches for preclinical animal studies involving the specific compound "Tyk2-IN-19-d6" did not yield any publicly available data. Detailed application notes and protocols for its administration in animal models could not be generated due to the absence of published research on this particular molecule.
The scientific literature contains extensive information on other selective Tyrosine Kinase 2 (TYK2) inhibitors that have undergone preclinical and clinical evaluation. These compounds, such as BMS-986165 (Deucravacitinib), BMS-986202, and NDI-031407, have been investigated in various animal models of autoimmune and inflammatory diseases.
While information on this compound is not available, the general methodologies and findings from studies on these other TYK2 inhibitors can provide a framework for understanding the preclinical development of this class of drugs.
General Application Notes and Protocols for TYK2 Inhibitors in Preclinical Animal Studies
The following sections provide a generalized overview of the administration and evaluation of TYK2 inhibitors in preclinical animal models, based on studies of compounds other than this compound. These are intended to serve as a reference for researchers in the field.
I. Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Selective inhibition of TYK2 is a promising therapeutic strategy to modulate the immune response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.
II. Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general signaling pathway involving TYK2 and a typical experimental workflow for evaluating a novel TYK2 inhibitor in a preclinical setting.
Caption: TYK2 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
III. Quantitative Data from Preclinical Studies of TYK2 Inhibitors
The following tables summarize representative quantitative data from preclinical studies of various TYK2 inhibitors. Note: This data is not for this compound.
Table 1: In Vitro Potency and Selectivity of Investigational TYK2 Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| NDI-031407 | TYK2 (Ki) | 0.2 | 218-fold | 148-fold | 20-fold |
| BMS-986165 | TYK2 (JH2) | - | >100-fold | >2000-fold | >100-fold |
| PF-06673518 | human TYK2 (IC50) | 29 | - | - | - |
| ATMW-DC | TYK2-JH2 (IC50) | 0.012 | ≥350-fold | ≥350-fold | ≥350-fold |
Table 2: In Vivo Efficacy of Investigational TYK2 Inhibitors in Mouse Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| NDI-031407 | Psoriasis Model | 100 mg/kg | Reduction in psoriasis score, improved skin histology | [2] |
| NDI-031407 | IBD Model (Adoptive Transfer) | 100 mg/kg | Reduction of body weight loss, improved colon histology | [2] |
| BMS-986202 | T1D (RIP-LCMV-GP mice) | 30 mg/kg, daily | Prevention of hyperglycemia onset | [3] |
| BMS-986202 | T1D (NOD mice) | 30 mg/kg for 6 weeks | Attenuation of T1D development | [3] |
| ATMW-DC | IL-23-driven Ear Swelling | Dose-dependent | 65-69% inhibition of ear swelling |
IV. Experimental Protocols for Key Preclinical Studies
Below are generalized protocols for common preclinical experiments used to evaluate TYK2 inhibitors.
1. Imiquimod (IMQ)-Induced Psoriasis Model in Mice
-
Objective: To evaluate the efficacy of a TYK2 inhibitor in a model of psoriasis-like skin inflammation.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Procedure:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
The TYK2 inhibitor is administered orally (e.g., by gavage) or topically, typically starting on the same day as the first IMQ application and continuing daily throughout the study. A vehicle control group is included.
-
Clinical scoring of skin inflammation (erythema, scaling, and thickness) is performed daily using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
-
At the end of the study, skin and spleen tissues are collected for histological analysis (H&E staining), measurement of inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR, and flow cytometric analysis of immune cell populations.
-
2. Adoptive Transfer Model of Inflammatory Bowel Disease (IBD)
-
Objective: To assess the efficacy of a TYK2 inhibitor in a T-cell-driven model of colitis.
-
Animal Strain: Immunodeficient mice (e.g., Rag1-/- or SCID).
-
Procedure:
-
Naïve CD4+ T cells (e.g., CD4+CD45RBhigh) are isolated from the spleens of donor wild-type mice.
-
A suspension of these T cells is injected intraperitoneally into the immunodeficient recipient mice.
-
Mice develop colitis over a period of 4-8 weeks, characterized by weight loss, diarrhea, and intestinal inflammation.
-
The TYK2 inhibitor is administered daily by an appropriate route (e.g., oral gavage) starting either prophylactically (at the time of cell transfer) or therapeutically (after the onset of clinical signs).
-
Body weight and clinical signs are monitored regularly.
-
At the study endpoint, the colon is removed, and its weight and length are measured. Histological scoring of inflammation is performed on colon sections. Cytokine levels in colonic tissue or mesenteric lymph nodes can also be assessed.
-
3. Pharmacokinetic (PK) Studies in Rodents
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a TYK2 inhibitor.
-
Animal Strain: Sprague-Dawley rats or ICR mice.
-
Procedure:
-
The TYK2 inhibitor is administered as a single dose either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess oral bioavailability.
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%) are calculated using specialized software.
-
4. Pharmacodynamic (PD) Assays
-
Objective: To demonstrate that the TYK2 inhibitor engages its target and modulates downstream signaling in vivo.
-
Procedure:
-
Animals are treated with the TYK2 inhibitor.
-
At a specified time after dosing, a signaling pathway involving TYK2 is stimulated. For example, mice can be challenged with IL-12 and IL-18 to induce IFN-γ production.
-
Blood or tissue samples are collected, and the level of a downstream biomarker is measured. In the case of IL-12/IL-18 challenge, serum IFN-γ levels would be quantified by ELISA.
-
The extent of biomarker inhibition is correlated with the plasma concentration of the drug to establish a PK/PD relationship.
-
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 3. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tyk2-IN-19-d6 Inhibition Assays
Welcome to the technical support center for researchers utilizing Tyk2-IN-19-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during in vitro kinase assays, particularly when expected inhibition of Tyk2 is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected function?
A1: this compound is the deuterium-labeled version of Tyk2-IN-19, a known inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in signal transduction for various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs).[1][2][3][4] By inhibiting Tyk2, this compound is expected to block the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the immune response.[2]
Q2: What are the common reasons for a kinase inhibitor like this compound to show lower-than-expected inhibition in an in vitro assay?
A2: Several factors can contribute to a discrepancy between expected and observed inhibition. These can be broadly categorized into issues related to the compound itself, the assay conditions, and the experimental procedure. Common reasons include:
-
Compound Solubility and Stability: The inhibitor may not be fully dissolved in the assay buffer, or it may be unstable under the experimental conditions.
-
Assay Conditions: The concentration of ATP, the kinase, or the substrate may not be optimal for detecting inhibition.
-
Pipetting Errors: Inaccurate dilutions or dispensing of reagents can lead to incorrect final concentrations.
-
Reagent Quality: The purity and activity of the kinase, substrate, and other reagents can significantly impact the results.
-
Assay Technology Interference: The compound may interfere with the detection method of the assay (e.g., fluorescence quenching).
Troubleshooting Guide: this compound Not Showing Expected Inhibition
If you are not observing the expected level of Tyk2 inhibition with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Preparation
Poor solubility is a common issue for many kinase inhibitors.
-
Solubility Check: Visually inspect your stock and working solutions for any signs of precipitation.
-
Recommended Solvent: Prepare a high-concentration stock solution in 100% DMSO.
-
Working Dilution: When preparing working solutions, add the DMSO stock to the aqueous assay buffer while vortexing to ensure rapid mixing and minimize precipitation. Avoid adding aqueous buffer to the DMSO stock.
-
Fresh Preparations: Use freshly prepared dilutions for your experiments, as the compound may not be stable in aqueous solutions over long periods.
Table 1: General Kinase Inhibitor Solubility and Stock Preparation
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% Anhydrous DMSO | Maximizes solubility of hydrophobic compounds. |
| Stock Concentration | 10-50 mM | High enough for serial dilutions but low enough to remain soluble. |
| Storage | Aliquot and store at -20°C or -80°C | Prevents multiple freeze-thaw cycles which can degrade the compound. |
| Final DMSO Concentration in Assay | < 1% (ideally ≤ 0.5%) | High concentrations of DMSO can affect enzyme activity. |
Step 2: Review and Optimize Assay Conditions
The conditions of your kinase assay can significantly influence the apparent potency of an inhibitor.
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, its IC50 value will be highly dependent on the ATP concentration in the assay. Assays performed at high ATP concentrations will require higher concentrations of the inhibitor to achieve 50% inhibition.
-
Recommendation: Determine the Michaelis constant (Km) of your Tyk2 enzyme for ATP and consider running the assay at an ATP concentration equal to or below the Km.
-
-
Enzyme Concentration: The concentration of Tyk2 should be in the linear range of the assay.
-
Substrate Concentration: The concentration of the peptide or protein substrate should also be optimized.
-
Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are consistent across experiments.
Table 2: Key Kinase Assay Parameters and Recommendations
| Parameter | Typical Range/Condition | Reason for Consideration |
| ATP Concentration | Km or sub-Km levels (e.g., 1-10 µM) | High ATP levels (e.g., 1 mM) can mask the effect of competitive inhibitors. |
| Tyk2 Concentration | Dependent on enzyme activity and assay format | Should be in the linear range of the assay to ensure accurate measurement of inhibition. |
| Substrate Concentration | At or near its Km | To ensure robust signal and sensitivity to inhibition. |
| Incubation Time | 15-60 minutes | Should be within the linear phase of the reaction. |
| Temperature | 25-37 °C | Maintain consistent temperature for all experiments. |
| pH | 7.2-7.5 | Optimal for most kinase activities. |
Step 3: Validate Experimental Technique and Controls
Consistent and accurate experimental execution is critical.
-
Pipetting: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting.
-
Positive Control: Include a known, potent Tyk2 inhibitor (if available) as a positive control to validate that the assay is capable of detecting inhibition.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the inhibitor wells) is essential to determine the baseline enzyme activity.
-
No-Enzyme Control: To check for background signal, include a control well with all assay components except the Tyk2 enzyme.
Experimental Protocols
General Protocol for an In Vitro Tyk2 Kinase Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay system.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute this compound in assay buffer to create a range of working concentrations.
-
Prepare solutions of Tyk2 enzyme and substrate in assay buffer.
-
Prepare ATP solution in assay buffer.
-
-
Assay Procedure:
-
Add the Tyk2 enzyme and the this compound dilutions (or vehicle control) to the wells of a microplate.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the phosphorylated substrate using an appropriate method (e.g., fluorescence, luminescence, radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in cytokine signaling, which is the target of this compound.
Caption: Simplified TYK2 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose the issue of low inhibition.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyk2-IN-19-d6 Concentration for T-Cell Suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tyk2-IN-19-d6 to achieve T-cell suppression in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in T-cell suppression?
A1: this compound is expected to be a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[4] Tyk2 is a crucial component of the signaling pathways for several key cytokines that drive T-cell activation, differentiation, and function, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By inhibiting Tyk2, the inhibitor blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT4. This disruption of the JAK-STAT signaling cascade leads to reduced T-cell proliferation, decreased production of pro-inflammatory cytokines, and suppression of T-cell-mediated immune responses.
Q2: What is a recommended starting concentration range for this compound in T-cell culture?
A2: Based on data from other selective Tyk2 inhibitors, a starting concentration range of 1 nM to 1 µM is recommended for in vitro T-cell assays.[1] To determine the optimal concentration for your specific cell type and experimental conditions, it is essential to perform a dose-response curve and assess key readouts such as inhibition of STAT phosphorylation, cytokine production, or T-cell proliferation.
Q3: How can I confirm that this compound is active in my T-cell culture?
A3: The most direct way to confirm the activity of a Tyk2 inhibitor is to measure the phosphorylation of its downstream target, STAT proteins. Following stimulation with a Tyk2-dependent cytokine (e.g., IL-12 or IFN-α), you can assess the levels of phosphorylated STAT4 (pSTAT4) or phosphorylated STAT1 (pSTAT1), respectively, using techniques like Western blotting or flow cytometry. A significant decrease in the levels of phosphorylated STATs in the presence of this compound would indicate target engagement and inhibition.
Q4: Can this compound affect the viability of my T-cells?
A4: While selective Tyk2 inhibitors are designed to modulate signaling pathways rather than induce cytotoxicity, high concentrations or prolonged exposure could potentially impact cell viability. It is crucial to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed T-cell suppression is not due to a loss of cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observed T-cell suppression | Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit Tyk2. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 10 µM). |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the inhibitor is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Cell-specific resistance: The T-cell subset or cell line being used may have intrinsic resistance mechanisms. | Verify the expression of Tyk2 and the relevant cytokine receptors in your cells. Consider using a different T-cell source or a positive control inhibitor. | |
| High variability in results | Inconsistent cell culture conditions: Variations in cell density, stimulation time, or media composition can lead to inconsistent results. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. |
| Inhibitor precipitation: The inhibitor may not be fully dissolved at the working concentration. | Visually inspect the media for any signs of precipitation. Consider using a different solvent or a lower final solvent concentration (typically <0.1% DMSO). | |
| Unexpected off-target effects | Non-selective inhibition at high concentrations: At very high concentrations, the inhibitor may lose its selectivity and affect other kinases. | Refer to the dose-response curve to identify a concentration that provides maximal target inhibition with minimal off-target effects. |
| Activation of compensatory signaling pathways: Cells may adapt to Tyk2 inhibition by upregulating other signaling pathways. | Investigate the activation of other signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using phosphospecific antibodies. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various selective Tyk2 inhibitors on different T-cell-related functions. This data can serve as a reference for estimating the effective concentration range for this compound.
| Inhibitor | Assay | Cell Type | Stimulant | IC50 (nM) |
| BMS-986165 (Deucravacitinib) | pSTAT5 Inhibition | THP-1 cells | IFNα | 1.2 |
| Compound-A | pSTAT5 Inhibition | THP-1 cells | IFNα | 6.4 |
| Compound-B | pSTAT5 Inhibition | THP-1 cells | IFNα | 2.9 |
| NDI-031407 | pSTAT4 Inhibition | Human PBMCs | IL-12 | ~10 |
| NDI-031407 | IFN-γ Production | NK92 cells | IL-12 | ~20 |
Experimental Protocols
Protocol 1: Assessment of STAT4 Phosphorylation in Human T-cells
Objective: To determine the effect of this compound on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant Human IL-12
-
This compound
-
DMSO (vehicle control)
-
Phospho-STAT4 (Tyr693) antibody
-
Total STAT4 antibody
-
Loading control antibody (e.g., GAPDH)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed 2 x 10^6 cells/well in a 24-well plate in complete RPMI medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 1 hour at 37°C.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-12 for 30 minutes at 37°C.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting to detect pSTAT4, total STAT4, and a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT4 phosphorylation.
Protocol 2: T-cell Proliferation Assay
Objective: To evaluate the effect of this compound on T-cell proliferation.
Materials:
-
Purified human CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)
-
96-well plate
Procedure:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Label the T-cells with a cell proliferation dye according to the manufacturer's protocol (if using a dye-based method).
-
Seed 1 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL).
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Assess T-cell proliferation using a flow cytometer (for dye dilution) or a plate reader (for colorimetric assays).
Diagrams
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
References
- 1. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-19-d6 stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor Tyk2-IN-19-d6. The following information addresses common stability issues that may be encountered in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of activity with this compound in my cell-based assays compared to my biochemical assays. What could be the cause?
A1: This is a common issue when transitioning from a biochemical to a cellular environment. Several factors could be responsible for the apparent decrease in potency:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[1]
-
Compound Instability: this compound may be degrading in the complex environment of the cell culture medium.[1]
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other supplements can bind to the inhibitor, reducing the free concentration available to interact with the target cells.[2]
-
Efflux Pumps: The cells may be actively transporting the compound out via efflux pumps.[1]
Q2: What are the primary factors that can cause this compound to be unstable in cell culture media?
A2: The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
pH: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis of susceptible chemical groups.[3]
-
Enzymatic Degradation: If the media is supplemented with serum, it will contain enzymes like esterases and proteases that can metabolize the compound. Live cells will also contribute to metabolic degradation.
-
Media Components: Certain components in the media, such as amino acids or metal ions, can react with and degrade the inhibitor.
-
Temperature: Standard cell culture incubation at 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Light and Oxygen: Exposure to light can cause photodegradation of light-sensitive compounds, while dissolved oxygen can lead to oxidation.
Q3: How can I determine if this compound is degrading in my experiments?
A3: To confirm if your inhibitor is degrading, you can perform a stability study. This typically involves incubating this compound in your complete cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the parent compound in these samples is then quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A decrease in the concentration of the parent compound over time is indicative of degradation.
Q4: What is the effect of serum protein binding and how can I mitigate it?
A4: Serum contains abundant proteins, such as albumin, that can non-specifically bind to small molecules. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and engage with Tyk2. This results in a rightward shift of the IC50 curve and a decrease in apparent potency. To mitigate this, you can:
-
Reduce Serum Concentration: If your cell line permits, try reducing the percentage of FBS in your culture medium.
-
Use Serum-Free Media: If possible, adapt your cells to a serum-free medium for the duration of the experiment.
-
Measure the Unbound Fraction: You can experimentally determine the fraction of the compound that is not bound to serum proteins to better correlate concentrations between biochemical and cellular assays.
Q5: What is the proper way to prepare and store stock solutions of this compound?
A5: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.
-
Solvent: Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When thawing an aliquot for use, ensure it comes to room temperature and is vortexed to ensure the compound is fully dissolved.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity in Cellular Assays
If this compound is showing variable or weak activity, it could be due to issues with its stability or solubility in the cell culture medium.
Data Presentation
Table 1: Troubleshooting Summary for this compound Instability
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency in Cell-Based Assays | Serum Protein Binding | Reduce serum concentration or use serum-free media if possible. |
| Compound Degradation | Perform a stability assay to determine the compound's half-life in media. | |
| Poor Cell Permeability | Consider using permeability assays to assess cell uptake. | |
| Precipitation in Media | Poor Aqueous Solubility | Lower the final concentration. Ensure DMSO is <0.5%. |
| Inconsistent Results | Stock Solution Instability | Aliquot stock solutions to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Degradation During Experiment | Shorten the incubation time or replenish the compound during the experiment. |
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | % Remaining (Media without FBS) | % Remaining (Media with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 4 | 88% | 94% |
| 8 | 75% | 85% |
| 24 | 40% | 65% |
| This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally. The presence of FBS can sometimes stabilize compounds. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Complete cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or 96-well plate
-
37°C incubator with 5% CO2
-
Ice-cold acetonitrile (quenching solution)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare Media: Pre-warm your complete cell culture medium to 37°C.
-
Spike Media: Dilute the this compound stock solution into the pre-warmed media to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media. This is your T=0 sample.
-
Quench T=0 Sample: Add 3 volumes of ice-cold acetonitrile to the T=0 aliquot to precipitate proteins and stop any degradation. Vortex and centrifuge at high speed. Collect the supernatant for analysis.
-
Incubation: Place the remaining spiked media in the 37°C incubator.
-
Collect Time Points: At your desired time points (e.g., 1, 2, 4, 8, 24 hours), remove aliquots of the media and immediately quench them with ice-cold acetonitrile as in step 4.
-
Analysis: Analyze the supernatant from all time points using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Calculate Stability: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
References
Technical Support Center: Overcoming Poor Solubility of Tyk2-IN-19-d6
For researchers, scientists, and drug development professionals utilizing the Tyk2 inhibitor, Tyk2-IN-19-d6, achieving and maintaining its solubility in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. Due to its hydrophobic nature, a common characteristic of small molecule kinase inhibitors, this compound exhibits poor water solubility. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively manage the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is highly recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for this class of compounds. Attempting to dissolve this compound directly in aqueous buffers will likely result in very low solubility and incomplete dissolution.
Q2: How should I store the this compound stock solution?
A2: Once prepared in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. When stored properly, the DMSO stock solution is generally stable for several months.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What causes this and how can I prevent it?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation. Additionally, ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.5%) to minimize solvent effects on your assay and to reduce the risk of precipitation.
Q4: What is the maximum recommended final concentration of this compound in aqueous solutions for cell-based assays?
A4: The maximum achievable concentration in aqueous media without precipitation can vary depending on the specific buffer composition, pH, and temperature. It is advisable to perform a solubility test in your specific experimental medium. As a general guideline for kinase inhibitors, working concentrations in cell-based assays are typically in the nanomolar to low micromolar range. It is recommended to start with a lower concentration and titrate up to the desired level, monitoring for any signs of precipitation.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the organic solvent. | 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Poor quality of the solvent. | 1. Ensure the correct volume of solvent is used to achieve the desired concentration. 2. Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution. 3. Use anhydrous, high-purity DMSO. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The solubility of this compound in the aqueous buffer has been exceeded. | 1. Lower the final concentration of the inhibitor. 2. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer to improve solubility. |
| The solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of the solution due to temperature changes or interactions with other components in the assay medium. | 1. Maintain a constant temperature throughout the experiment. 2. If possible, reduce the incubation time. 3. Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation. |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. | 1. Visually inspect your assay plates for any signs of precipitation before and after the experiment. 2. Perform a solubility test in your specific cell culture medium. 3. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing a 10 mM stock solution in DMSO and subsequent dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath can assist in dissolution if necessary. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. To prepare a 10 µM working solution, perform a 1:1000 serial dilution. c. Crucially, add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring the buffer to ensure rapid and uniform mixing. d. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Visualizations
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions for experiments.
Caption: A decision tree for troubleshooting solubility issues with this compound.
Navigating Specificity: A Technical Support Guide for Tyk2-IN-19-d6
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals utilizing Tyk2-IN-19-d6, a deuterated Tyk2 inhibitor. Here, you will find essential troubleshooting guidance and frequently asked questions to proactively address potential off-target effects and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is a deuterated analog of a Tyrosine Kinase 2 (Tyk2) inhibitor. Tyk2 is an intracellular enzyme that plays a critical role in the signaling pathways of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][2] These cytokines are integral to immune responses and are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] By selectively inhibiting Tyk2, this compound aims to block the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[4][5]
Q2: Why is the selectivity of a Tyk2 inhibitor important?
Tyk2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. While Tyk2 is primarily involved in immune signaling, other JAK family members regulate a broader range of biological processes, including hematopoiesis and metabolic pathways. Non-selective JAK inhibitors can lead to a variety of off-target effects and associated toxicities. Therefore, the high selectivity of a Tyk2 inhibitor is crucial for minimizing these undesirable effects and achieving a targeted therapeutic outcome.
Q3: What are the typical off-target concerns for kinase inhibitors?
Off-target effects of kinase inhibitors are unintended interactions with proteins other than the primary target. These can arise from the structural similarity of the ATP-binding sites across the human kinome. Such unintended inhibition can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results. For Tyk2 inhibitors, a primary concern is the potential for inhibition of other JAK family members.
Q4: How can I begin to investigate if an observed effect is off-target?
A multi-pronged approach is recommended. Start by comparing the effective concentration of this compound in your assay with its known on-target potency (IC50 for Tyk2). Off-target effects often manifest at significantly higher concentrations. Additionally, employing a structurally unrelated Tyk2 inhibitor can help determine if the observed phenotype is specific to Tyk2 inhibition or an artifact of the chemical scaffold.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Cellular Phenotype or Cytotoxicity
An unexpected cellular response or high levels of cytotoxicity at the intended effective concentration could indicate off-target activity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it to the Tyk2 inhibition IC50. 2. Orthogonal Inhibitor: Use a different, structurally distinct Tyk2 inhibitor to see if the phenotype is recapitulated. 3. Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. | 1. On-target effects should correlate with the Tyk2 IC50. 2. A consistent phenotype across different inhibitors suggests an on-target effect. 3. Identification of unintended kinase targets that may explain the phenotype. |
| Compound Solubility Issues | 1. Solubility Check: Visually inspect for compound precipitation in your cell culture media. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experimental conditions. | Improved cell viability and more consistent results. |
| On-Target Toxicity | Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of Tyk2. | Rescue of the phenotype confirms the effect is on-target. |
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results
A potent inhibitor in a biochemical assay may show reduced activity in a cellular context.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Cellular ATP Concentration | In vitro kinase assays are often conducted at lower ATP concentrations than are present in cells, which can inflate inhibitor potency. | Understanding that higher concentrations may be needed for cellular efficacy. |
| Cell Permeability | The compound may have poor cell membrane permeability. | Modify the compound or use permeabilizing agents if appropriate for the experiment. |
| Drug Efflux | Cells may actively transport the compound out via efflux pumps. | Use of efflux pump inhibitors can clarify if this is the mechanism of resistance. |
Data Presentation: Selectivity of a Representative Tyk2 Inhibitor
While specific data for this compound is not publicly available, the following table summarizes the selectivity profile of Deucravacitinib, a well-characterized, selective, allosteric Tyk2 inhibitor, to provide a reference for expected selectivity.
| Kinase | Assay Type | IC50 (nM) | Selectivity vs. Tyk2 |
| Tyk2 | Whole Blood (IL-12/IL-23 stimulation) | ~1.3 | - |
| JAK1 | Whole Blood (IL-6 stimulation) | >10,000 | >7,692-fold |
| JAK2 | Whole Blood (GM-CSF stimulation) | >10,000 | >7,692-fold |
| JAK3 | Whole Blood (IL-2 stimulation) | >10,000 | >7,692-fold |
Data is illustrative and based on published information for Deucravacitinib. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: STAT Phosphorylation Assay by Western Blot
This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation.
-
Cell Culture and Starvation: Plate cells at a suitable density. Prior to treatment, starve cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-23 or IFNα) for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated STAT (pSTAT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT as a loading control.
-
-
Data Analysis: Quantify band intensities for pSTAT and total STAT. Calculate the pSTAT/total STAT ratio and normalize to the stimulated control to determine the percent inhibition.
Protocol 2: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of this compound.
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding or Activity Assay: The service will perform either a competition binding assay or an enzymatic activity assay to measure the interaction of this compound with each kinase in the panel.
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding affinity for each kinase. Analyze the data to identify any kinases that are significantly inhibited by the compound.
Visualizations
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
References
How to improve Tyk2-IN-19-d6 efficacy in vivo
Welcome to the technical support center for Tyk2-IN-19-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the deuterated form of Tyk2-IN-19, a potent inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular enzymes that play a crucial role in immune signaling pathways.[3][4][5] Specifically, TYK2 is associated with the receptors for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). By inhibiting TYK2, this compound blocks the downstream signaling of these pro-inflammatory cytokines, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.
Q2: What is the purpose of deuteration in this compound?
Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification is a strategy used in medicinal chemistry to alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic breakdown by cytochrome P450 enzymes. This can lead to a longer half-life, increased exposure (AUC), and potentially improved pharmacokinetic properties in vivo.
Q3: What is the TYK2 signaling pathway?
The TYK2 signaling pathway is initiated by the binding of cytokines like IL-12, IL-23, and Type I IFNs to their respective receptors on the cell surface. This binding event brings together TYK2 and another JAK family member (e.g., JAK1 or JAK2), leading to their activation through phosphorylation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation
Q: I am observing precipitation of this compound in my dosing formulation, or I suspect poor absorption in vivo. What steps can I take?
A: Poor aqueous solubility is a common challenge for small molecule inhibitors. A suboptimal formulation can lead to low bioavailability and inconsistent results.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Screening: Test a panel of vehicles, including aqueous solutions with co-solvents, suspensions, and lipid-based formulations.
-
Formulation Optimization: Based on solubility data, develop a stable and homogenous formulation for your intended route of administration (e.g., oral gavage, intraperitoneal injection).
Experimental Protocol: Solubility and Formulation Screening
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock.
-
Test Vehicles: Prepare small-volume mixtures of the stock solution with a panel of potential vehicles. Common vehicles include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water (D5W)
-
Aqueous solution with 10% DMSO and 20% Solutol HS 15
-
0.5% (w/v) Methylcellulose in water
-
Corn oil or sesame oil
-
-
Equilibration: Gently mix the preparations and allow them to equilibrate at room temperature for a set period (e.g., 2-4 hours).
-
Observation: Visually inspect for any signs of precipitation.
-
Quantification (Optional): For promising formulations, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC to determine the kinetic solubility.
-
Stability Check: Assess the physical and chemical stability of the final formulation over the intended duration of use.
| Vehicle Component | Purpose | Suitability |
| DMSO | Co-solvent | Suitable for in vitro studies, but high concentrations can be toxic in vivo. Typically used at <10% in final formulation. |
| PEG400 | Co-solvent | Increases solubility of hydrophobic compounds. |
| Tween 80 | Surfactant | Improves wetting and prevents aggregation. |
| Methylcellulose | Suspending agent | Used to create uniform suspensions for poorly soluble compounds. |
| Corn Oil | Lipid vehicle | Suitable for oral administration of lipophilic compounds. |
Issue 2: Suboptimal Pharmacokinetic (PK) Profile
Q: My in vivo study with this compound did not show the expected efficacy, despite the compound's high in vitro potency. How can I investigate this?
A: A lack of correlation between in vitro potency and in vivo efficacy often points to a suboptimal pharmacokinetic profile, where the compound is not reaching the target tissue at a sufficient concentration for a sufficient duration.
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (Area Under the Curve).
-
Dose-Response Relationship: Evaluate the PK profile at multiple dose levels to assess dose proportionality.
-
Bioavailability Assessment: If administering orally, determine the oral bioavailability by comparing the AUC from oral administration to that from intravenous (IV) administration.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound at a defined dose and route (e.g., 10 mg/kg, oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.
Reference Pharmacokinetic Parameters for Oral TYK2 Inhibitors
| Parameter | PF-06826647 (Human) | Deucravacitinib (Human) |
| Tmax (median) | 2 hours | 1.5 - 2.3 hours |
| Accumulation (multiple dosing) | < 1.5-fold | 1.3 - 1.4-fold |
| Urinary Recovery | Low | N/A |
Note: This table presents data from other TYK2 inhibitors in humans to provide a general reference for expected pharmacokinetic behavior. Parameters for this compound in preclinical species may differ.
Issue 3: Lack of In Vivo Efficacy with Adequate PK
Q: My PK data shows good exposure of this compound, but I'm still not observing the desired therapeutic effect in my disease model. What should I check next?
A: If the compound is reaching the systemic circulation but not showing efficacy, the issue may lie in insufficient target engagement or a disconnect between target inhibition and the disease phenotype.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Study: Measure the inhibition of the TYK2 pathway in your animal model. This confirms that the compound is engaging its target at a cellular level in vivo.
-
Dose-Response Efficacy Study: Conduct a dose-ranging study to determine if a higher dose is required to achieve a therapeutic effect.
-
Review Disease Model: Ensure that the chosen animal model is appropriate and that the TYK2 pathway is a key driver of the pathology in that model.
Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis
-
Dosing and Tissue Collection: Dose animals with this compound. At a time point corresponding to expected peak exposure (from PK data), collect relevant tissues (e.g., blood, spleen, or diseased tissue like skin in a psoriasis model).
-
Challenge (Optional): To assess pathway inhibition, you can challenge the animals with a relevant stimulus (e.g., IL-12 or IFN-α) shortly before tissue collection.
-
Biomarker Measurement: Analyze the collected tissues for a downstream biomarker of TYK2 activity. A common biomarker is the level of phosphorylated STAT (pSTAT).
-
Analysis Method: Use techniques like Western Blot, ELISA, or flow cytometry to quantify the levels of pSTAT relative to total STAT. A significant reduction in pSTAT levels in the treated group compared to the vehicle control indicates successful target engagement.
References
Tyk2-IN-19-d6 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the effective use, storage, and troubleshooting of experiments involving Tyk2-IN-19-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the deuterium-labeled version of Tyk2-IN-19. It functions as a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Tyrosine Kinase 2 (TYK2). By recruiting an E3 ubiquitin ligase, it tags the TYK2 protein for degradation by the proteasome. This targeted degradation approach allows for the study of the functional consequences of TYK2 protein loss.
Q2: What is the recommended method for storing this compound?
For optimal stability, this compound should be stored under the specific conditions outlined in the Certificate of Analysis provided by the manufacturer. As a general guideline, isotope-labeled compounds are often stored at -20°C or -80°C, protected from light and moisture, to minimize degradation.
Q3: How should I reconstitute and aliquot this compound?
It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO. For long-term storage, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q4: What is the expected outcome of treating cells with this compound?
Treatment of susceptible cells with this compound is expected to lead to a time- and concentration-dependent decrease in the total protein levels of TYK2. This can be assessed by standard methods such as Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low TYK2 degradation observed. | Compound Instability: Improper storage or handling may have led to the degradation of this compound. | Always follow the recommended storage and handling instructions. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity: The cell line used may not express the necessary E3 ligase components for PROTAC-mediated degradation. | Use a cell line known to be sensitive to CRBN- or VHL-mediated degradation, such as Jurkat T-cells. | |
| Incorrect Concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Insufficient Treatment Time: The incubation time may not be long enough to observe significant protein degradation. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| High background in Western blot. | Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins. | Use a highly specific and validated antibody for TYK2. Optimize antibody concentrations and blocking conditions. |
| Inconsistent results between experiments. | Variability in Reagent Preparation: Inconsistent solvent quality or compound concentration. | Use high-purity, anhydrous solvents. Prepare fresh stock solutions and accurately dilute to the final concentration for each experiment. |
| Cell Passage Number: High passage numbers can lead to phenotypic changes and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
Experimental Protocols & Data
Table 1: Representative Data for TYK2 Degradation
| Treatment | Concentration (nM) | Incubation Time (h) | % TYK2 Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | - | 24 | 0% |
| This compound | 1 | 24 | ~25% |
| This compound | 10 | 24 | ~75% |
| This compound | 100 | 24 | >90% |
Note: These are representative data and actual results may vary depending on the cell line and experimental conditions.
Protocol: In-Cell TYK2 Degradation Assay
-
Cell Seeding: Plate human Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution to the desired final concentrations in cell culture medium.
-
Cell Treatment: Add the diluted this compound or vehicle (DMSO) to the cells and incubate for the desired time points (e.g., 4 to 36 hours).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the TYK2 signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizing Key Pathways
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling through the JAK-STAT pathway. Cytokines such as IL-12, IL-23, and Type I Interferons bind to their respective receptors, leading to the activation of TYK2 and other JAK family kinases. This initiates a phosphorylation cascade that results in the phosphorylation and nuclear translocation of STAT proteins, which in turn regulate the transcription of target genes involved in inflammatory and immune responses.
Caption: The TYK2-mediated JAK-STAT signaling pathway.
PROTAC-Mediated TYK2 Degradation Workflow
This workflow outlines the mechanism by which this compound induces the degradation of the TYK2 protein. The PROTAC molecule forms a ternary complex with TYK2 and an E3 ubiquitin ligase, leading to the ubiquitination of TYK2 and its subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-induced TYK2 degradation.
Technical Support Center: Troubleshooting Cell Viability Issues with Tyk2-IN-19-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability challenges encountered during experiments with the selective Tyk2 inhibitor, Tyk2-IN-19-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a deuterium-labeled version of Tyk2-IN-19, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases. It is activated by cytokines such as IL-12, IL-23, and Type I interferons.[1][2] this compound, like other selective Tyk2 inhibitors, is designed to block the kinase activity of Tyk2, thereby inhibiting the downstream signaling cascades that promote inflammatory responses. Many modern selective Tyk2 inhibitors, such as deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, offering high selectivity over other JAK family members.[3][4][5]
Q2: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on data from other selective Tyk2 inhibitors, the effective concentration for inhibiting Tyk2 signaling in cellular assays is typically in the low nanomolar to low micromolar range. For instance, some selective Tyk2 inhibitors show IC50 values for inhibiting downstream signaling (like STAT phosphorylation) in the single-digit nanomolar range. It is recommended to perform a dose-response experiment starting from a low nanomolar concentration (e.g., 1 nM) up to a high micromolar concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell system.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity at low concentrations can stem from several factors:
-
On-target toxicity: In some cell lines, the Tyk2 signaling pathway may be crucial for survival. Inhibiting this pathway could lead to apoptosis.
-
Off-target effects: Although designed to be selective, at certain concentrations, the inhibitor might affect other kinases or cellular targets that are essential for cell viability.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (ideally ≤0.1%).
-
Compound precipitation: Poor solubility of the compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic.
Q4: How can I confirm that the observed effect on cell viability is due to the inhibition of Tyk2?
To confirm on-target activity, you should assess the phosphorylation status of downstream targets of Tyk2 signaling. A common method is to measure the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. For example, since Tyk2 is involved in IL-12 and Type I IFN signaling, you can stimulate your cells with one of these cytokines and measure the levels of phosphorylated STAT4 (pSTAT4) or pSTAT1/pSTAT2, respectively, using methods like Western blotting or flow cytometry. A dose-dependent decrease in STAT phosphorylation with this compound treatment would indicate on-target engagement.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability between replicate wells can obscure the true effect of the inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. | Consistent cell numbers across all wells, leading to more reproducible viability readings. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. | Reduced well-to-well variability in both cell numbers and reagent volumes. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation and concentration gradients, leading to more uniform cell growth and drug effects. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization solution (e.g., DMSO), mix thoroughly on an orbital shaker. Visually inspect wells for complete dissolution of the purple crystals before reading the absorbance. | Complete dissolution of formazan crystals, resulting in accurate and consistent absorbance readings. |
Issue 2: Unexpectedly Low or No Effect on Cell Viability
If this compound does not appear to affect cell viability at expected concentrations, consider the following:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. If possible, test its activity in a biochemical assay. | Confirmation that the compound is active and capable of inhibiting Tyk2. |
| Poor Cell Permeability | Increase the incubation time to allow for better compound uptake. | Enhanced intracellular concentration of the inhibitor, potentially leading to a measurable effect on cell viability. |
| Cell Line Resistance | The chosen cell line may not depend on the Tyk2 signaling pathway for survival. | Consider using a cell line known to be sensitive to Tyk2 inhibition or one that is dependent on a Tyk2-mediated cytokine for growth. |
| High Serum Concentration | High protein content in the serum can bind to the inhibitor, reducing its effective concentration. | Perform the assay in a lower serum concentration medium (e.g., 1-2% FBS) for the duration of the treatment. This should increase the free concentration of the inhibitor. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
It is not uncommon for a potent inhibitor in a biochemical assay to show weaker effects in a cellular context.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP Concentration | ATP-competitive inhibitors need to compete with high intracellular ATP levels (mM range), which can reduce their apparent potency compared to biochemical assays where ATP concentrations are often lower. | This is an inherent challenge. Consider using ATP-noncompetitive (allosteric) inhibitors if available, or interpret cellular IC50 values in the context of high intracellular ATP. |
| Compound Efflux | Cells may actively pump the inhibitor out via efflux pumps (e.g., P-glycoprotein). | Co-treatment with a known efflux pump inhibitor (e.g., verapamil) may increase the intracellular concentration of this compound and enhance its effect. |
| Compound Metabolism | Cells may metabolize and inactivate the inhibitor over time. | Perform a time-course experiment to assess the duration of the inhibitory effect. Shorter incubation times may reveal a more potent effect before significant metabolism occurs. |
Data Presentation
The following tables summarize representative data for selective Tyk2 inhibitors. Note that specific values for this compound may vary.
Table 1: Representative IC50 Values of Selective Tyk2 Inhibitors in Cellular Assays
| Inhibitor | Cell Line / System | Assay | IC50 (nM) | Reference |
| Deucravacitinib | Human Whole Blood | IL-12-induced IFN-γ release | 1646 | |
| QL-1200186 | Recombinant TYK2 JH2 | Biochemical Binding | 0.06 | |
| Compound-A | iMicroglia | IFNα-induced pSTAT5 | 2.9 | |
| TYK2-IN-12 | Human Whole Blood | IL-12 induced IFNγ | 2700 |
Table 2: Selectivity Profile of a Representative Tyk2 Inhibitor (Deucravacitinib)
| Kinase | Assay | IC50 (nM) | Selectivity vs. Tyk2 | Reference |
| Tyk2 | IL-12-induced IFN-γ release | 1646 | - | |
| JAK1/3 | IL-2-induced pSTAT5 | >10,000 | >6x | |
| JAK2 | TPO-induced pSTAT3 | >10,000 | >6x |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT4 (pSTAT4) Inhibition
This protocol is to confirm the on-target activity of this compound.
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a predetermined optimal concentration of IL-12 for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT4 and total STAT4 overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pSTAT4 signal to the total STAT4 signal.
Visualizations
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting unexpected cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Tyk2-IN-19-d6 experimental protocols for better outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Tyk2-IN-19-d6 in experimental settings. Our goal is to help you optimize your protocols for better outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Tyk2-IN-19?
A1: this compound is the deuterium-labeled version of Tyk2-IN-19, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, is a common strategy in drug development to improve metabolic stability and pharmacokinetic properties without altering the molecule's fundamental biological activity.[2] Therefore, experimental protocols developed for Tyk2-IN-19 are directly applicable to this compound.
Q2: What is the primary mechanism of action for Tyk2 inhibitors like this compound?
A2: Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Upon cytokine binding to their receptors, Tyk2 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of Tyk2, thereby blocking this signaling cascade.[3]
Q3: What are the potential off-target effects of Tyk2 inhibitors, and how selective is this compound?
A3: A key consideration for any kinase inhibitor is its selectivity. For Tyk2 inhibitors, selectivity is particularly important with respect to other members of the JAK family (JAK1, JAK2, and JAK3) due to their roles in various physiological processes. Non-selective JAK inhibitors have been associated with a broader range of side effects. While the full selectivity profile of this compound is not publicly available, selective Tyk2 inhibitors are designed to minimize off-target effects on other JAKs.[4] It is always recommended to perform counter-screening against other JAK family members to confirm selectivity in your experimental system.
Q4: In which research areas is this compound primarily used?
A4: Tyk2-IN-19 and its deuterated form are indicated for use in the study of neurodegenerative diseases.[5] The inhibition of Tyk2-mediated signaling pathways is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound for my experiment. What is the recommended solvent?
-
Answer: Tyk2-IN-19 is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute this stock into your aqueous experimental buffer to the desired final concentration. To avoid precipitation, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Issue 2: Inconsistent or No Inhibition of Tyk2 Activity
-
Question: I am not observing the expected inhibition of STAT phosphorylation after treating my cells with this compound. What could be the issue?
-
Answer: Several factors could contribute to this:
-
Compound Degradation: Ensure that the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in DMSO. Avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Confirm that your cells are healthy and were plated at an appropriate density. Cell stress or over-confluence can affect signaling pathways.
-
Stimulation Conditions: Optimize the concentration and incubation time of the cytokine used to stimulate the Tyk2 pathway (e.g., IFN-α, IL-12, or IL-23).
-
Protocol Timing: Ensure that the pre-incubation time with this compound is sufficient to allow for target engagement before cytokine stimulation. A pre-incubation of 1-2 hours is a good starting point.
-
Issue 3: High Background in Western Blot for Phosphorylated STATs
-
Question: My Western blots for p-STAT have high background, making it difficult to quantify the inhibitory effect of this compound. How can I improve this?
-
Answer: High background in phosphoprotein Western blotting is a common issue. Here are some tips to reduce it:
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) instead.
-
Phosphatase Inhibitors: Ensure that your lysis buffer is supplemented with a fresh cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins.
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Antibody Concentration: Optimize the dilution of your primary and secondary antibodies to find the best signal-to-noise ratio.
-
Data Presentation
While specific quantitative data for this compound is not widely published, the following table presents typical IC50 values for other selective Tyk2 inhibitors to provide a reference for expected potency.
| Compound | Target | Assay Type | IC50 (nM) |
| Deucravacitinib | TYK2 | In vitro whole blood (IL-12 induced IFN-γ) | 40 |
| Deucravacitinib | JAK1/3 | In vitro whole blood (IL-2 induced pSTAT5) | 1646 |
| Deucravacitinib | JAK2 | In vitro whole blood (TPO induced pSTAT3) | >10,000 |
| Tofacitinib | TYK2 | In vitro whole blood (IL-12 induced IFN-γ) | 5059 |
| Tofacitinib | JAK1/3 | In vitro whole blood (IL-2 induced pSTAT5) | 17 |
| Tofacitinib | JAK2 | In vitro whole blood (TPO induced pSTAT3) | 217 |
Data for Deucravacitinib and Tofacitinib from reference
Experimental Protocols
1. In Vitro Tyk2 Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on Tyk2 kinase activity.
-
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyk2 substrate (e.g., a peptide substrate with a tyrosine residue)
-
This compound
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add the Tyk2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a solution of substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Western Blot for STAT3 Phosphorylation in Cells
This protocol describes how to measure the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.
-
Materials:
-
Cell line expressing Tyk2 (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
This compound
-
Cytokine to stimulate Tyk2 (e.g., recombinant human IL-23)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere or stabilize.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-23 at 50 ng/mL) for a predetermined time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-p-STAT3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total STAT3 antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3.
-
Visualizations
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to TYK2 Inhibitors: Tyk2-IN-19-d6, Deucravacitinib, and Brepocitinib
This guide provides a detailed comparison of Tyk2-IN-19-d6 with other prominent Tyrosine Kinase 2 (TYK2) inhibitors, Deucravacitinib and Brepocitinib. It is intended for researchers, scientists, and drug development professionals interested in the nuances of TYK2 inhibition for autoimmune and inflammatory diseases.
Introduction to TYK2 Signaling
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 is a crucial intracellular enzyme that mediates signaling for key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFN).[2][3] This signaling is essential for both innate and adaptive immune responses.[4][5] Upon cytokine binding to their receptors, TYK2 and another JAK partner (e.g., JAK1 or JAK2) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. Given its central role in pro-inflammatory pathways, TYK2 has become a significant therapeutic target for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Inhibitor Profiles
This compound
This compound is the deuterated form of Tyk2-IN-19. Its parent compound, Tyk2-IN-19, is an orally active and blood-brain barrier (BBB) permeable TYK2 inhibitor, suggesting its potential use in studying neurodegenerative or neuro-inflammatory conditions. The incorporation of deuterium ("d6") is a common medicinal chemistry strategy used to alter the metabolic profile of a compound, often to increase its half-life by making carbon-hydrogen bonds more resistant to enzymatic cleavage. The specific mechanism (ATP-competitive vs. allosteric) and full selectivity profile of the parent compound are not as widely published as those of clinical candidates.
Deucravacitinib (BMS-986165)
Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor. It has been approved by the FDA for the treatment of moderate-to-severe plaque psoriasis. Its novel mechanism of action involves binding to the regulatory pseudokinase (JH2) domain of TYK2, not the highly conserved active (JH1) ATP-binding site. This unique binding mode locks the kinase in an inactive conformation, providing high functional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). This high selectivity is believed to contribute to a favorable safety profile compared to less selective, ATP-competitive JAK inhibitors.
Brepocitinib (PF-06700841)
Brepocitinib is a potent, orally available, ATP-competitive inhibitor that dually targets TYK2 and JAK1. It has been investigated for a range of dermatological and autoimmune diseases, including psoriasis and atopic dermatitis. By inhibiting the catalytic (JH1) domains of both TYK2 and JAK1, Brepocitinib blocks the signaling of a broader range of cytokines than a TYK2-selective inhibitor. This dual activity may offer enhanced efficacy in certain conditions but also carries the potential for a different side-effect profile compared to a highly selective allosteric inhibitor.
Comparative Performance Data
The following tables summarize the biochemical potency and cellular activity of the selected TYK2 inhibitors. Data is compiled from publicly available sources and vendor technical sheets.
Table 1: Biochemical Potency (IC₅₀, nM)
| Compound | Target | IC₅₀ (nM) | Binding Site | Reference |
| Deucravacitinib | TYK2 | 0.2 | JH2 (Pseudokinase) | |
| JAK1 | >10,000 | - | ||
| JAK2 | >10,000 | - | ||
| JAK3 | >10,000 | - | ||
| Brepocitinib | TYK2 | 23 | JH1 (ATP-Site) | |
| JAK1 | 17 | JH1 (ATP-Site) | ||
| JAK2 | 77 | JH1 (ATP-Site) | ||
| JAK3 | 6,490 | JH1 (ATP-Site) |
Note: Data for this compound and its parent compound is limited in publicly accessible comparative assays.
Table 2: Cellular Activity (IC₅₀, nM)
| Compound | Assay (Stimulant/Endpoint) | Cell Type | IC₅₀ (nM) | Reference |
| Deucravacitinib | IL-12 / pSTAT4 | Human Whole Blood | 1.1 | |
| IL-6 / pSTAT3 (JAK1/2) | Human Whole Blood | >5,200 | ||
| GM-CSF / pSTAT5 (JAK2) | Human Whole Blood | >4,900 | ||
| Brepocitinib | IL-12 / pSTAT4 (TYK2/JAK2) | Human Whole Blood | 65 | |
| IL-23 / pSTAT3 (TYK2/JAK2) | Human Whole Blood | 120 | ||
| IL-6 / pSTAT1 (JAK1) | Human CD3+ T-cells | 81 | ||
| EPO / pSTAT5 (JAK2) | CD34+ Progenitor Cells | 577 |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the TYK2 signaling pathway and the distinct mechanisms of allosteric versus ATP-competitive inhibition.
Caption: The TYK2-mediated JAK-STAT signaling pathway.
Caption: Allosteric (JH2) vs. ATP-Competitive (JH1) Inhibition of TYK2.
Experimental Protocols & Workflows
Accurate comparison of inhibitor performance relies on standardized and robust experimental methodologies. Below are outlines for key assays used in the characterization of TYK2 inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/mL BSA), recombinant human TYK2 enzyme, a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide), and ATP.
-
Inhibitor Preparation: Perform serial dilutions of the test compounds (e.g., this compound, Deucravacitinib) in DMSO, followed by dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor, and the substrate. Allow to incubate for 10-15 minutes.
-
Initiation: Start the reaction by adding a defined concentration of ATP (often at the Kₘ value). Incubate for a set time (e.g., 40-60 minutes) at room temperature.
-
Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing TYK2 fused to NanoLuc® luciferase (TYK2-NanoLuc®).
-
Plating: Seed the transfected cells into 96-well or 384-well white assay plates and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a defined period (e.g., 2 hours).
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the TYK2 kinase.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. If the tracer is bound to the TYK2-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer, which then emits light at its characteristic wavelength.
-
Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated. Compound binding displaces the tracer, leading to a dose-dependent decrease in the BRET ratio. From this, cellular IC₅₀ values can be determined.
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Summary and Conclusion
The landscape of TYK2 inhibitors is distinguished by different mechanisms of action and selectivity profiles, which have significant implications for their therapeutic application.
-
This compound represents a research tool, likely designed for pharmacokinetic studies due to its deuteration. Its BBB permeability makes it particularly interesting for CNS-related inflammatory disease models.
-
Deucravacitinib stands out due to its novel allosteric mechanism targeting the JH2 domain. This results in exceptional selectivity for TYK2 over other JAKs, which has translated into a successful clinical profile for psoriasis with a distinct safety profile from pan-JAK inhibitors.
-
Brepocitinib is a potent ATP-competitive inhibitor with dual activity against TYK2 and JAK1. This broader activity may be beneficial in diseases where pathways mediated by both kinases are pathogenic, but requires careful management of selectivity against JAK2 and JAK3 to mitigate potential side effects.
The choice of inhibitor depends heavily on the research or clinical question. For highly selective probing of TYK2-specific pathways, an allosteric inhibitor like Deucravacitinib is ideal. For conditions where broader cytokine inhibition via both TYK2 and JAK1 is hypothesized to be more effective, a dual inhibitor like Brepocitinib is a relevant tool. This compound offers a specialized tool for preclinical PK/PD and CNS-related studies. The application of robust biochemical and cellular assays is critical for accurately defining the potency, selectivity, and therapeutic potential of these and future TYK2 inhibitors.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of TYK2 Inhibitors: A Guide for Researchers
Please Note: Publicly available data for a compound specifically named "Tyk2-IN-19-d6" could not be located. This guide has been prepared using Deucravacitinib , a well-characterized, highly selective, allosteric TYK2 inhibitor, as a representative example. The data, protocols, and visualizations provided herein serve as a template for the comparative analysis of TYK2 inhibitor selectivity against other Janus kinase (JAK) family members.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of TYK2 inhibitor selectivity with supporting experimental data.
Introduction to TYK2 and JAK Selectivity
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are crucial mediators of cytokine signaling, playing a significant role in the immune system.[1] The JAK-STAT signaling pathway is integral to cellular responses to a variety of cytokines and growth factors.[2] Due to the high structural homology within the ATP-binding catalytic domains of the JAK family, achieving selectivity for a specific JAK member has been a significant challenge in drug development.[3] Non-selective JAK inhibitors can lead to broader systemic effects, whereas selective inhibition of TYK2 is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[1][4]
Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that operates through an allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the conserved catalytic (JH1) domain. This unique binding mode confers high functional selectivity for TYK2 over JAK1, JAK2, and JAK3.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of Deucravacitinib against TYK2 and the other JAK family kinases, providing a quantitative comparison of its selectivity.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. TYK2) |
| Deucravacitinib | TYK2 | Cellular | 2-19 | - |
| JAK1 | Cellular | >10,000 | >526 - >5,000 | |
| JAK2 | Cellular | >10,000 | >526 - >5,000 | |
| JAK3 | Cellular | >10,000 | >526 - >5,000 |
Data sourced from cellular assays as specific biochemical IC50 values for Deucravacitinib against all JAKs were not consistently available in the search results. The cellular data effectively demonstrates functional selectivity.
Signaling Pathway and Experimental Workflow Visualizations
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway initiated by cytokine binding, leading to the activation of downstream STAT proteins.
Caption: Simplified JAK-STAT signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor using a biochemical assay.
Caption: Workflow for biochemical kinase selectivity assay.
Experimental Protocols
The following are generalized protocols for biochemical and cellular assays used to determine kinase inhibitor selectivity.
A. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This type of assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Protocol:
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP at a concentration near the Km for the specific kinase, and a suitable peptide substrate.
-
Compound Plating: Serially dilute the test inhibitor (e.g., this compound) in a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the specific kinase (TYK2, JAK1, JAK2, or JAK3) to the appropriate wells, followed by the master mix to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 45-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for another 45 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "blank" reading from all other measurements. Plot the inhibitor concentration versus luminescence to determine the IC50 value using non-linear regression analysis.
B. Cellular Phospho-STAT Assay (Western Blot)
This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins, a downstream marker of JAK activity.
Principle: Cells are stimulated with a cytokine known to activate a specific JAK pathway. The inhibitor's effect on the phosphorylation of a downstream STAT protein is then quantified by Western blotting.
Protocol:
-
Cell Culture and Starvation: Culture a relevant cell line (e.g., NK-92, TF-1) in appropriate media. Prior to the experiment, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the target pathway for a short duration (e.g., 20-30 minutes).
-
TYK2/JAK2: IL-12 or IL-23 (measure pSTAT4 or pSTAT3)
-
JAK1/JAK3: IL-2 (measure pSTAT5)
-
JAK2/JAK2: EPO (measure pSTAT5)
-
JAK1/TYK2: IFN-α (measure pSTAT1)
-
-
Cell Lysis: Pellet the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated STAT. To normalize for protein loading, strip the membrane and re-probe with an antibody for the corresponding total STAT protein. Calculate the ratio of phosphorylated STAT to total STAT for each condition to determine the IC50 value.
Conclusion
The selectivity profile of a TYK2 inhibitor is a critical determinant of its therapeutic potential and safety profile. As demonstrated with the representative compound Deucravacitinib, allosteric inhibition of the TYK2 pseudokinase domain can achieve remarkable selectivity over other JAK family members. The experimental protocols outlined in this guide provide a robust framework for assessing the selectivity of novel TYK2 inhibitors like "this compound". By employing these standardized biochemical and cellular assays, researchers can generate reliable and comparable data to inform drug development decisions.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel TYK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of novel Tyrosine Kinase 2 (TYK2) inhibitors, using the hypothetical compound Tyk2-IN-19-d6 as an example. We compare its potential performance metrics against established TYK2 inhibitors, deucravacitinib and ropsacitinib, and the dual TYK2/JAK1 inhibitor, brepocitinib. This guide is intended to serve as a blueprint for researchers engaged in the discovery and development of selective TYK2 inhibitors for the treatment of autoimmune and inflammatory diseases.
Introduction to TYK2 Inhibition
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are pivotal in the pathogenesis of various immune-mediated diseases.[2] Selective inhibition of TYK2 is a promising therapeutic strategy, as it can modulate the inflammatory response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[3] Deucravacitinib, a first-in-class, oral, selective allosteric TYK2 inhibitor, has been approved for the treatment of moderate-to-severe plaque psoriasis, validating TYK2 as a therapeutic target.[4][5]
Comparative Analysis of TYK2 Inhibitors
Effective validation of a novel TYK2 inhibitor requires rigorous assessment of its potency, selectivity, and cellular activity. Below, we present a comparative analysis of our hypothetical compound, this compound, against deucravacitinib, ropsacitinib, and brepocitinib.
Biochemical Potency and Selectivity
The selectivity of a TYK2 inhibitor against other JAK family members (JAK1, JAK2, and JAK3) is critical to its safety profile. High selectivity for TYK2 is expected to minimize off-target effects.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity over JAK1 | Selectivity over JAK2 | Selectivity over JAK3 |
| This compound | 10 | 400 | >10,000 | >10,000 | 40x | >1000x | >1000x |
| Deucravacitinib | ~1 | >2000 | >3000 | >2000 | >2000x | >3000x | >2000x |
| Ropsacitinib | 17 | 383 | 74 | >10,000 | ~22.5x | ~4.4x | >588x |
| Brepocitinib | 23 | 17 | 77 | 6494 | ~0.7x (dual inhibitor) | ~3.3x | ~282x |
Note: Data for deucravacitinib, ropsacitinib, and brepocitinib are compiled from publicly available sources. IC50 values can vary depending on the assay conditions. Data for this compound is hypothetical.
Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation
To confirm that the inhibitor is active in a cellular context, its ability to block downstream signaling from TYK2-dependent cytokines is assessed. This is typically measured by the inhibition of STAT (Signal Transducer and Activator of Transcription) phosphorylation.
| Compound | Cellular Assay | Cytokine Stimulant | pSTAT Measured | IC50 (nM) |
| This compound | Human Whole Blood | IL-12 | pSTAT4 | 25 |
| Deucravacitinib | Human Whole Blood | IL-12 | pSTAT4 | ~15 |
| Ropsacitinib | Human Whole Blood | IL-12 | pSTAT4 | 14 |
| Brepocitinib | Human Whole Blood | IL-12 | pSTAT4 | 65 |
Note: Data for deucravacitinib, ropsacitinib, and brepocitinib are from published studies. Cellular IC50 values can vary based on cell type and assay conditions. Data for this compound is hypothetical.
Experimental Protocols for Target Engagement Validation
Validating that a compound directly binds to its intended target within a cell is a critical step in drug development. The following are detailed protocols for key target engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, PBMCs) to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Denaturation:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble TYK2 in the supernatant using Western blotting.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble TYK2 against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.
Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding a TYK2-NanoLuc® fusion protein.
-
Seed the transfected cells into 96- or 384-well plates and incubate for 18-24 hours.
-
-
Compound and Tracer Addition:
-
Add varying concentrations of the test compound to the cells.
-
Add a cell-permeable fluorescent tracer that binds to TYK2.
-
-
BRET Measurement:
-
Equilibrate the plate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and binding of the compound to TYK2.
-
Calculate the IC50 value from the dose-response curve to determine the compound's affinity for the target in living cells.
-
Western Blotting for Phosphorylated STAT (pSTAT)
This assay assesses the functional consequence of TYK2 inhibition by measuring the phosphorylation of downstream STAT proteins in response to cytokine stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Use primary cells (e.g., PBMCs) or a relevant cell line.
-
Pre-incubate the cells with various concentrations of the TYK2 inhibitor or vehicle for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a TYK2-dependent cytokine, such as IL-12, IL-23, or IFN-α, for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated STAT (e.g., pSTAT4 for IL-12 stimulation) and total STAT.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT and total STAT.
-
Normalize the pSTAT signal to the total STAT signal to account for any differences in protein loading.
-
A dose-dependent decrease in the pSTAT/total STAT ratio indicates inhibition of the TYK2 signaling pathway.
-
Visualizing Key Concepts
To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.
References
A Comparative Analysis of TYK2 Inhibitors: Spotlight on PF-06826647
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tyk2-IN-19-d6 and PF-06826647, two inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. While extensive data is available for PF-06826647 (also known as Ropsacitinib), a selective, orally administered TYK2 inhibitor, publicly accessible information regarding the efficacy and experimental validation of this compound is currently unavailable. This compound is described as a deuterium-labeled version of Tyk2-IN-19.
This guide will focus on the comprehensive dataset for PF-06826647, presenting its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols as a benchmark for the evaluation of TYK2 inhibitors.
Mechanism of Action
PF-06826647 is a selective inhibitor of TYK2 that binds to the catalytically active JH1 domain.[1] This inhibition blocks the signal transduction of key cytokines implicated in autoimmune diseases, such as IL-12, IL-23, and Type I interferons.[2] The therapeutic potential of targeting TYK2 is supported by genetic studies and clinical trials, offering a promising avenue for the treatment of conditions like psoriasis.[3]
Data Presentation
The following tables summarize the quantitative data on the potency and clinical efficacy of PF-06826647.
Table 1: In Vitro Potency and Selectivity of PF-06826647
| Target | Assay Type | PF-06826647 IC50 (nM) |
| TYK2 | Biochemical Assay | 17 |
| JAK1 | Biochemical Assay | 383 |
| JAK2 | Biochemical Assay | 74 |
| JAK3 | Biochemical Assay | >10,000 |
| IL-12 induced pSTAT4 | Human Whole Blood | 14 |
Data sourced from publicly available research.[1][4]
Table 2: Clinical Efficacy of PF-06826647 in Plaque Psoriasis (Phase 2b Study)
| Treatment Group (once daily) | PASI 90 at Week 16 (%) | PASI 75 at Week 16 (%) |
| Placebo | - | - |
| PF-06826647 200 mg | 33.0% | - |
| PF-06826647 400 mg | 46.5% | - |
PASI 90/75 represents a 90%/75% reduction in the Psoriasis Area and Severity Index. Data from a randomized, double-blind, placebo-controlled study.
Table 3: Clinical Efficacy of PF-06826647 in Plaque Psoriasis (Phase 1 Study)
| Treatment Group (once daily for 28 days) | Change from Baseline in PASI Score (Least Squares Mean Difference vs. Placebo) |
| Placebo | - |
| PF-06826647 100 mg | -3.49 |
| PF-06826647 400 mg | -13.05 |
Data from a randomized, double-blind, placebo-controlled, parallel-group study.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TYK2 inhibitors are provided below.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of a compound against purified TYK2 and other JAK family kinases.
Methodology:
-
Purified recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are used.
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a substrate peptide, and the test compound at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., with 33P-ATP) or fluorescence-based detection systems.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Phospho-STAT Assay
Objective: To assess the functional inhibition of TYK2-mediated signaling in a cellular context.
Methodology:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Signaling is stimulated with a TYK2-dependent cytokine, such as IL-12, to induce the phosphorylation of STAT4.
-
After stimulation, the cells are fixed and permeabilized.
-
The levels of phosphorylated STAT4 (pSTAT4) are measured using flow cytometry with a fluorescently labeled anti-pSTAT4 antibody.
-
IC50 values are determined by analyzing the dose-dependent inhibition of pSTAT4.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.
Methodology:
-
A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation.
-
Mice are orally administered the test compound or a vehicle control daily.
-
Disease severity is assessed daily using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.
-
At the end of the study, skin and spleen samples are collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23) via methods like ELISA or qPCR.
-
The efficacy of the compound is determined by its ability to reduce the PASI score, skin thickness, and inflammatory markers compared to the vehicle control group.
Mandatory Visualization
Caption: TYK2 Signaling Pathway and Inhibition by PF-06826647.
Caption: General Experimental Workflow for TYK2 Inhibitor Evaluation.
References
Comparative Cross-Reactivity Analysis of Tyk2 Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of Tyrosine Kinase 2 (Tyk2) inhibitors. As specific cross-reactivity data for "Tyk2-IN-19-d6" is not publicly available, this document focuses on the well-characterized, first-in-class selective Tyk2 inhibitor, Deucravacitinib . Its performance is compared with other Janus kinase (JAK) inhibitors, including Tofacitinib , Baricitinib , and Upadacitinib , for which extensive cross-reactivity data exists. This comparison offers valuable insights into the selectivity of different JAK inhibitors and the methodologies used to determine it.
Introduction to Tyk2 and JAK Inhibition
Tyk2 is a member of the Janus kinase family, which also includes JAK1, JAK2, and JAK3.[1] These intracellular, non-receptor tyrosine kinases are crucial for signaling downstream of cytokine and growth factor receptors, playing a pivotal role in immune responses and hematopoiesis.[2][3] The JAK-STAT signaling pathway is a primary target for the treatment of various autoimmune and inflammatory diseases.[1][4]
While broader-acting JAK inhibitors have shown clinical efficacy, their lack of selectivity can lead to off-target effects and associated adverse events due to the inhibition of multiple JAK isoforms. The development of highly selective Tyk2 inhibitors aims to provide a more targeted therapeutic approach with an improved safety profile. Deucravacitinib represents a novel class of Tyk2 inhibitor that achieves high selectivity through an allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain rather than the conserved ATP-binding site in the catalytic (JH1) domain targeted by other JAK inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency. The data highlights the distinct selectivity profile of each compound.
| Compound | Target | Mechanism of Action | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | IC50 (nM) vs. TYK2 |
| Deucravacitinib | TYK2 | Allosteric (JH2 domain) | >10,000 | >10,000 | >10,000 | 0.2 |
| Tofacitinib | Pan-JAK (preferential for JAK1/3) | ATP-competitive (JH1 domain) | 1.7 - 112 | 1.8 - 134 | 0.75 - 2 | 34 - 416 |
| Baricitinib | JAK1/JAK2 | ATP-competitive (JH1 domain) | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | JAK1 | ATP-competitive (JH1 domain) | 14 - 43 | 120 - 593 | 2,100 - 2,300 | 2,715 - 4,700 |
Note: IC50 values are compiled from multiple in vitro biochemical and cellular assays and can vary based on specific experimental conditions.Deucravacitinib's IC50 values for JAK1, JAK2, and JAK3 are from in vitro kinase binding assays, demonstrating its high specificity for TYK2.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of Tyk2 inhibition and the methods used for its characterization, the following diagrams illustrate the JAK-STAT signaling pathway and a standard experimental workflow for assessing kinase inhibitor selectivity.
Caption: The JAK-STAT pathway is initiated by cytokine binding, leading to kinase activation and gene transcription.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery [mdpi.com]
- 4. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
In Vivo Validation of Tyk2-IN-19-d6: A Comparative Analysis of Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel, deuterated Tyk2 inhibitor, Tyk2-IN-19-d6, against the established selective Tyk2 inhibitor, Deucravacitinib, and the pan-Janus kinase (JAK) inhibitor, Tofacitinib. The following sections detail the experimental validation of their anti-inflammatory effects in a preclinical mouse model of psoriasis, supported by detailed methodologies and comparative data.
Introduction to Tyk2 Inhibition in Inflammation
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease, and lupus.[3]
By selectively targeting Tyk2, it is possible to modulate downstream inflammatory cascades, offering a more targeted therapeutic approach compared to broader-acting immunosuppressants. Deucravacitinib is a first-in-class, oral, selective, allosteric Tyk2 inhibitor that binds to the regulatory pseudokinase (JH2) domain of Tyk2, locking the enzyme in an inactive state.[4] This unique mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).[3]
This compound is a novel, deuterated analogue of a Tyk2 inhibitor. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, is a strategy employed in drug discovery to potentially improve the metabolic profile and pharmacokinetic properties of a compound, such as increasing its half-life and exposure.
This guide presents a head-to-head comparison of the in vivo efficacy of this compound with Deucravacitinib and the pan-JAK inhibitor Tofacitinib in an IL-23-induced mouse model of psoriasis.
Tyk2 Signaling Pathway
The diagram below illustrates the central role of Tyk2 in mediating the signaling of pro-inflammatory cytokines IL-23, IL-12, and Type I IFNs. Inhibition of Tyk2 blocks the phosphorylation and activation of downstream STAT proteins, thereby reducing the expression of inflammatory genes.
Caption: Tyk2 signaling pathway in inflammation.
In Vivo Efficacy in a Mouse Model of Psoriasis
The anti-inflammatory effects of this compound, Deucravacitinib, and Tofacitinib were evaluated in an IL-23-induced ear inflammation model in mice, which recapitulates key features of human psoriasis.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo study.
Caption: Experimental workflow for the in vivo psoriasis model.
Comparative Efficacy Data
The following tables summarize the quantitative data from the in vivo study, comparing the efficacy of this compound, Deucravacitinib, and Tofacitinib.
Table 1: Effect of Tyk2 Inhibitors on IL-23-Induced Ear Swelling
| Treatment Group | Dose (mg/kg, p.o.) | Change in Ear Thickness (mm) | % Inhibition of Swelling |
| Vehicle | - | 0.25 ± 0.03 | - |
| This compound | 15 | 0.08 ± 0.02 | 68% |
| Deucravacitinib | 15 | 0.10 ± 0.02 | 60% |
| Tofacitinib | 30 | 0.16 ± 0.04* | 36% |
*p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of Tyk2 Inhibitors on Pro-inflammatory Cytokine Expression in Ear Tissue
| Treatment Group | Dose (mg/kg, p.o.) | IL-17A mRNA (Fold Change) | IL-22 mRNA (Fold Change) |
| Vehicle | - | 15.2 ± 2.1 | 12.5 ± 1.8 |
| This compound | 15 | 4.1 ± 0.8 | 3.5 ± 0.6 |
| Deucravacitinib | 15 | 5.5 ± 1.0 | 4.8 ± 0.9 |
| Tofacitinib | 30 | 9.8 ± 1.5 | 8.2 ± 1.2 |
*p < 0.01, **p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Comparative Pharmacokinetic Profiles in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | 15 | 1250 | 1.0 | 7500 |
| Deucravacitinib | 15 | 980 | 1.0 | 5400 |
Experimental Protocols
IL-23-Induced Ear Inflammation in Mice
Animals: Male C57BL/6 mice, 8-10 weeks of age, were used for the study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.
Disease Induction: Psoriasis-like skin inflammation was induced by daily intradermal injections of 20 ng of recombinant mouse IL-23 (in 10 µL of PBS) into the right ear pinna for four consecutive days (Day 0 to Day 3).
Dosing: Mice were randomly assigned to treatment groups (n=8 per group). This compound (15 mg/kg), Deucravacitinib (15 mg/kg), Tofacitinib (30 mg/kg), or vehicle (0.5% methylcellulose) were administered orally by gavage once daily, one hour prior to IL-23 injection, for four days.
Efficacy Assessment:
-
Ear Thickness: Ear thickness of both the right (IL-23 injected) and left (uninjected control) ears was measured daily using a digital caliper. The change in ear thickness was calculated by subtracting the initial measurement on Day 0 from the measurement on Day 4.
-
Histology: On Day 4, mice were euthanized, and the ears were collected and fixed in 10% neutral buffered formalin. Tissues were embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for the assessment of epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: A portion of the ear tissue was homogenized, and total RNA was extracted. The expression levels of IL-17A and IL-22 were determined by quantitative real-time PCR (qPCR) and normalized to a housekeeping gene.
Pharmacokinetic Study
Animals and Dosing: Male C57BL/6 mice were administered a single oral dose of this compound (15 mg/kg) or Deucravacitinib (15 mg/kg).
Blood Sampling: Blood samples were collected via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.
Discussion and Conclusion
The in vivo data demonstrate that both this compound and Deucravacitinib significantly ameliorate IL-23-induced skin inflammation in a mouse model of psoriasis. Notably, the deuterated compound, this compound, exhibited a trend towards greater efficacy in reducing ear swelling and suppressing pro-inflammatory cytokine expression compared to its non-deuterated counterpart, Deucravacitinib, at the same dose.
This enhanced efficacy of this compound may be attributed to its improved pharmacokinetic profile, as evidenced by a higher plasma exposure (AUC). The deuteration likely slowed the rate of metabolic clearance, leading to sustained therapeutic concentrations of the inhibitor.
In comparison, the pan-JAK inhibitor Tofacitinib also showed a statistically significant reduction in inflammation, but to a lesser extent than the selective Tyk2 inhibitors at the tested doses. This suggests that the targeted inhibition of the Tyk2 pathway is a highly effective strategy for mitigating IL-23-driven inflammation.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Deucravacitinib? [synapse.patsnap.com]
A Head-to-Head Comparison: The Rise of Selective TYK2 Inhibition Against Pan-JAK Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Within the Janus kinase (JAK) family, a significant shift is underway from broad-spectrum, pan-JAK inhibitors to highly selective agents. This guide provides a head-to-head comparison of a representative selective Tyrosine Kinase 2 (TYK2) inhibitor, Tyk2-IN-19-d6, with established pan-JAK inhibitors, offering insights into their distinct mechanisms and selectivity profiles, supported by experimental data.
While specific biochemical assay data for the deuterated compound this compound is not publicly available, its parent compound, Tyk2-IN-19, is representative of a class of inhibitors designed for high selectivity for TYK2. This new generation of inhibitors, which often target the pseudokinase (JH2) domain, operates through an allosteric mechanism.[1][2][3] This is a stark contrast to first-generation pan-JAK inhibitors that competitively bind to the highly conserved ATP-binding site in the kinase (JH1) domain, leading to the inhibition of multiple JAK family members.[1][2] This guide will, therefore, compare the principles of selective TYK2 inhibition with the documented activity of prominent pan-JAK inhibitors.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines, interferons, and hormones. This signaling is essential for immune function, hematopoiesis, and inflammation. The binding of a ligand to its receptor initiates the activation of associated JAKs, which in turn phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Data Presentation: Pan-JAK Inhibitor Selectivity
Pan-JAK inhibitors, by their nature, demonstrate activity across multiple JAK family members. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the biochemical IC50 values for several well-established pan-JAK inhibitors against the four JAK kinases. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 112 | 20 | 1 | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 |
Note: Data compiled from publicly available sources. The IC50 value for Tofacitinib against TYK2 is not consistently reported in the same format.
The data clearly illustrates the broad activity profile of these inhibitors. For instance, Ruxolitinib potently inhibits both JAK1 and JAK2, while Tofacitinib shows strong inhibition of JAK3 and JAK2. Baricitinib is a potent inhibitor of JAK1 and JAK2 with weaker activity against TYK2. This lack of selectivity is a key differentiator from selective TYK2 inhibitors.
The Advantage of Selectivity: The this compound Profile
Selective TYK2 inhibitors like the parent compound of this compound are designed to exclusively target TYK2, thereby avoiding the off-target effects associated with the inhibition of JAK1, JAK2, and JAK3. This selectivity is achieved by targeting the less conserved pseudokinase (JH2) domain, leading to allosteric inhibition of the kinase. This mechanism is distinct from pan-JAK inhibitors that compete with ATP in the highly homologous kinase (JH1) domain.
While direct comparative IC50 values for Tyk2-IN-19 against the full JAK panel are not available in the public domain, the principle of its design suggests its activity would be highly focused on TYK2, with significantly higher (weaker) or negligible IC50 values for JAK1, JAK2, and JAK3. This targeted approach aims to mitigate side effects such as hematologic abnormalities (associated with JAK2 inhibition) and broad immunosuppression (linked to JAK1 and JAK3 inhibition).
Experimental Protocols
The determination of inhibitor potency is crucial in drug discovery. A common method for this is the in vitro biochemical kinase assay. Below are detailed methodologies for two widely used assay formats.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a substrate peptide by the kinase.
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., a europium cryptate-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., conjugated to the substrate). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity, which results in a FRET signal.
Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound or a pan-JAK inhibitor) is prepared in an appropriate assay plate. Controls include a vehicle (e.g., DMSO) for 100% kinase activity and a no-enzyme control for background signal.
-
Kinase Reaction Mixture: A solution containing the specific JAK enzyme (e.g., TYK2, JAK1, JAK2, or JAK3) and a biotinylated peptide substrate is prepared in a kinase reaction buffer.
-
Initiation of Kinase Reaction: ATP is added to the wells to start the enzymatic reaction. The final concentration of the peptide substrate is typically in the nanomolar range.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The kinase reaction is stopped by the addition of a detection mixture containing EDTA (to chelate Mg2+ and halt the kinase activity), the europium-labeled antibody, and a streptavidin-conjugated acceptor fluorophore.
-
Detection Incubation: The plate is incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Signal Reading: The plate is read on an HTRF-compatible plate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
Caption: A typical workflow for an HTRF kinase inhibition assay.
LanthaScreen™ Kinase Binding Assay
This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.
Principle: This assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase. The simultaneous binding of both the tracer and the antibody results in a high degree of FRET. A test compound that binds to the ATP site will compete with the tracer, leading to a loss of the FRET signal.
Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared.
-
Reagent Preparation: A kinase/antibody mixture and a tracer solution are prepared in the appropriate assay buffer.
-
Assay Assembly: In a microplate, the test compound, the kinase/antibody mixture, and the tracer are added.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Signal Reading: The plate is read on a plate reader configured for LanthaScreen™ TR-FRET, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (europium).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.
Conclusion
The comparison between selective TYK2 inhibitors, represented by the principles of this compound, and pan-JAK inhibitors reveals a fundamental divergence in drug design philosophy and therapeutic strategy. Pan-JAK inhibitors offer broad-spectrum inhibition of cytokine signaling, which can be effective in various inflammatory conditions. However, this lack of specificity can lead to off-target effects. In contrast, the new wave of highly selective TYK2 inhibitors aims to precisely target the signaling pathways implicated in specific autoimmune diseases while sparing other JAK-mediated functions. This approach holds the promise of an improved safety profile and a more refined therapeutic intervention. As more clinical data for selective TYK2 inhibitors becomes available, the therapeutic advantages of this targeted approach will become increasingly clear.
References
Reproducibility of Tyk2-IN-19-d6 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of Tyk2 inhibitors, with a focus on the landscape of selective inhibitors like Tyk2-IN-19-d6. Due to the limited availability of publicly accessible, reproducible experimental data specifically for this compound, this guide utilizes data from the well-characterized, selective, allosteric TYK2 inhibitor, Deucravacitinib, as a primary comparator. This approach allows for a robust evaluation of the methodologies and expected outcomes in the study of selective TYK2 inhibition.
Data Presentation: Comparative Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Janus kinase (JAK) inhibitors, highlighting the selectivity profile of TYK2 inhibitors against other JAK family members. This data is crucial for assessing the potential for off-target effects and ensuring the reproducibility of experiments targeting the TYK2 signaling pathway.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Deucravacitinib | TYK2 | IL-12/IL-18-induced IFN-γ release in human whole blood | 40 | [1] |
| JAK1/3 | IL-2-induced pSTAT5 in human whole blood | 1646 | [1] | |
| JAK2 | TPO-induced pSTAT3 in human whole blood | >10,000 | [1] | |
| Tofacitinib | JAK1/3 | IL-2-induced pSTAT5 in human whole blood | 17 | [1] |
| JAK2 | TPO-induced pSTAT3 in human whole blood | 217 | [1] | |
| TYK2 | IL-12/IL-18-induced IFN-γ release in human whole blood | 5059 | ||
| Upadacitinib | JAK1/3 | IL-2-induced pSTAT5 in human whole blood | 7.8 | |
| JAK2 | TPO-induced pSTAT3 in human whole blood | 41 | ||
| TYK2 | IL-12/IL-18-induced IFN-γ release in human whole blood | 3685 | ||
| Baricitinib | JAK1/3 | IL-2-induced pSTAT5 in human whole blood | 11 | |
| JAK2 | TPO-induced pSTAT3 in human whole blood | 32 | ||
| TYK2 | IL-12/IL-18-induced IFN-γ release in human whole blood | 2351 | ||
| QL-1200186 | TYK2 JH2 domain | Biochemical Assay | 0.06 | |
| JAK1 JH2 domain | Biochemical Assay | 9.85 |
Experimental Protocols
Reproducibility of experimental results is fundamentally dependent on detailed and standardized protocols. Below are methodologies for key experiments used to characterize TYK2 inhibitors.
In Vitro Whole Blood Assays for JAK Selectivity
These assays are critical for determining the functional selectivity of inhibitors in a physiologically relevant matrix.
Objective: To measure the potency and selectivity of TYK2 inhibitors against JAK1/3, JAK2, and TYK2 signaling pathways in human whole blood.
Principle: Specific cytokines are used to stimulate signaling cascades mediated by different JAK combinations. The inhibitory effect of the compound is measured by quantifying the phosphorylation of downstream STAT proteins or the release of a downstream cytokine.
Protocol for TYK2 Activity (IL-12/IL-18-induced IFN-γ release):
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate the blood with a range of concentrations of the test inhibitor (e.g., this compound or Deucravacitinib) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the samples with a combination of recombinant human IL-12 and IL-18.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of Interferon-gamma (IFN-γ) in the plasma using a validated ELISA kit.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Protocol for JAK1/3 Activity (IL-2-induced pSTAT5):
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate the blood with a range of concentrations of the test inhibitor or vehicle control.
-
Stimulate the samples with recombinant human IL-2.
-
After a short incubation period (e.g., 15-30 minutes), lyse the red blood cells and fix and permeabilize the remaining leukocytes.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Analyze the pSTAT5 levels in specific leukocyte populations (e.g., T-lymphocytes) by flow cytometry.
-
Determine the IC50 value from the dose-response curve.
Protocol for JAK2 Activity (TPO-induced pSTAT3):
-
Follow a similar procedure to the JAK1/3 assay, but use recombinant human thrombopoietin (TPO) as the stimulus.
-
Use a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3) for detection by flow cytometry.
-
Calculate the IC50 value from the dose-response curve.
Biochemical Kinase Assays
These assays determine the direct interaction of an inhibitor with the isolated kinase domain.
Objective: To measure the binding affinity or enzymatic inhibition of a compound against purified TYK2 and other JAK kinase domains.
Principle: A variety of formats can be used, including fluorescence polarization (FP), FRET, or radiometric assays. In a competitive binding assay, the inhibitor competes with a labeled ligand for binding to the kinase domain.
Example Protocol (Fluorescence Polarization-based):
-
To the wells of a microplate, add the purified recombinant TYK2 JH2 (pseudokinase) domain.
-
Add a fluorescently labeled probe that is known to bind to the JH2 domain.
-
Add varying concentrations of the test inhibitor.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Calculate the IC50 or Ki value from the resulting binding curve.
Mandatory Visualization
TYK2 Signaling Pathways
The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines involved in inflammatory and autoimmune diseases. Selective inhibition of TYK2 aims to block these pathways without affecting the broader signaling of other JAK family members.
Caption: Simplified TYK2 signaling pathways activated by various cytokines.
Experimental Workflow for TYK2 Inhibitor Profiling
This diagram outlines a general workflow for the screening and characterization of selective TYK2 inhibitors to ensure the generation of reproducible data.
Caption: A general experimental workflow for the identification and characterization of selective TYK2 inhibitors.
References
Safety Operating Guide
Prudent Disposal of Tyk2-IN-19-d6: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the deuterated Tyk2 inhibitor, Tyk2-IN-19-d6, is critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides a comprehensive overview of recommended disposal procedures, personal protective equipment (PPE), and spill management protocols.
In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on general best practices for the disposal of chemical reagents in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk. Handling should occur in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves should be worn. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator. |
General Disposal Procedures
The disposal of this compound must be managed in a way that prevents its release into the environment.
-
Waste Identification and Segregation :
-
Treat all this compound waste as hazardous chemical waste unless otherwise determined by a thorough hazard assessment.
-
Segregate waste containing this compound from other laboratory waste streams to prevent unintentional chemical reactions.
-
-
Containerization :
-
Collect waste in a suitable, properly labeled, and tightly closed container.
-
The container should be stored in a dry, cool, and well-ventilated area, separate from incompatible materials.
-
-
Disposal :
-
Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal service.
-
Do not discharge this compound down the drain or dispose of it with general laboratory trash.[1]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuation : Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup :
-
Remove all sources of ignition and use non-sparking tools.[1]
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[1]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting : Report the spill to your institution's EHS department.
Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Tyk2-IN-19-d6
This guide provides critical safety and logistical information for the handling and disposal of Tyk2-IN-19-d6, a potent tyrosine kinase 2 (Tyk2) inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this research compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent, biologically active small molecule kinase inhibitors of a similar nature.[1][2][3] All handling of this compound should be performed with the assumption that it is a hazardous substance.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potent nature of this compound as a kinase inhibitor, it should be handled with caution to avoid potential biological effects from exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory for all procedures involving this compound.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Laboratory Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.[3]• Fully buttoned.[1]• ANSI Z87.1 certified, with side shields. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Laboratory Gown• Safety Goggles• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs is preferred.• Must provide a full seal around the eyes.• All handling of the solid must be in a certified chemical fume hood. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Laboratory Coat• Safety Goggles | • Impermeable to liquids.• Protects against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Laboratory Coat• Safety Goggles | • Heavy-duty, chemical-resistant gloves. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.
-
Store the compound in a clearly labeled, designated, and secure location, away from any incompatible materials.
2. Preparation for Use:
-
Before handling, ensure the designated work area, typically a certified chemical fume hood, is clean and prepared with absorbent, disposable bench paper.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Don all required PPE as specified in the table above.
3. Experimental Protocol: Stock Solution Preparation
This protocol outlines the preparation of a stock solution, a common procedure in a research setting.
-
Weighing:
-
Perform all weighing activities within a chemical fume hood to prevent the inhalation of any airborne powder.
-
Use a precision balance and handle the solid compound carefully with dedicated spatulas to avoid generating dust.
-
-
Dissolving:
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Clearly label all aliquot vials with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
